2,2'-Azobis(2-Sulphonato-4,1-phenylene)vinylene(3-sulphonato-4,1-phenylene)bis2H-naphtho1,2-dtriazole-5-sulphonate (sodium salt)
Description
The exact mass of the compound C.I. Direct Yellow 106 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2'-Azobis(2-Sulphonato-4,1-phenylene)vinylene(3-sulphonato-4,1-phenylene)bis2H-naphtho1,2-dtriazole-5-sulphonate (sodium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Azobis(2-Sulphonato-4,1-phenylene)vinylene(3-sulphonato-4,1-phenylene)bis2H-naphtho1,2-dtriazole-5-sulphonate (sodium salt) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
hexasodium;2-[3-sulfonato-4-[2-[2-sulfonato-4-[[3-sulfonato-4-[2-[2-sulfonato-4-(5-sulfonatobenzo[e]benzotriazol-2-yl)phenyl]ethenyl]phenyl]diazenyl]phenyl]ethenyl]phenyl]benzo[e]benzotriazole-5-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H32N8O18S6.6Na/c57-75(58,59)41-21-31(17-13-27(41)9-11-29-15-19-33(23-43(29)77(63,64)65)55-51-39-25-45(79(69,70)71)35-5-1-3-7-37(35)47(39)53-55)49-50-32-18-14-28(42(22-32)76(60,61)62)10-12-30-16-20-34(24-44(30)78(66,67)68)56-52-40-26-46(80(72,73)74)36-6-2-4-8-38(36)48(40)54-56;;;;;;/h1-26H,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74);;;;;;/q;6*+1/p-6 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNSVZNUHTUJMW-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=NN(N=C23)C4=CC(=C(C=C4)C=CC5=C(C=C(C=C5)N=NC6=CC(=C(C=C6)C=CC7=C(C=C(C=C7)N8N=C9C=C(C1=CC=CC=C1C9=N8)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H26N8Na6O18S6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80889597 | |
| Record name | 2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2,2'-[1,2-diazenediylbis[(2-sulfo-4,1-phenylene)-2,1-ethenediyl(3-sulfo-4,1-phenylene)]]bis-, sodium salt (1:6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80889597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1333.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12222-60-5 | |
| Record name | 2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2,2'-[1,2-diazenediylbis[(2-sulfo-4,1-phenylene)-2,1-ethenediyl(3-sulfo-4,1-phenylene)]]bis-, sodium salt (1:6) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2,2'-[1,2-diazenediylbis[(2-sulfo-4,1-phenylene)-2,1-ethenediyl(3-sulfo-4,1-phenylene)]]bis-, sodium salt (1:6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80889597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexasodium 2,2'-[azobis[(2-sulphonato-4,1-phenylene)vinylene(3-sulphonato-4,1-phenylene)]]bis[2H-naphtho[1,2-d]triazole-5-sulphonate] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.185 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Photophysical Properties of Direct Yellow 106: A Technical Guide for Researchers
Authored for: Researchers, scientists, and drug development professionals.
Abstract: Direct Yellow 106 (C.I. 40300; CAS 12222-60-5) is a stilbene-azo direct dye primarily used in the textile industry for dyeing cellulosic fibers.[1][2] Its chemical structure, which incorporates both stilbene and azo chromophores, suggests a complex photophysical profile governed by competing de-excitation pathways, including fluorescence and photoisomerization.[3][4] Despite its industrial use, a detailed characterization of its core photophysical properties is not readily available in peer-reviewed scientific literature. This guide provides a comprehensive framework for the systematic photophysical analysis of Direct Yellow 106, detailing the expected behavior based on its chemical class and providing standardized protocols for its characterization.
Introduction to Direct Yellow 106
Direct Yellow 106 is a complex anionic dye characterized by a molecular structure containing both azo (-N=N-) and stilbene (-CH=CH-) moieties.[1] This combination of chromophores is responsible for its strong absorption of visible light, resulting in its characteristic yellow color.[2][5] While its primary application lies in dyeing cotton, viscose, and paper, the inherent photochemistry of its structural components suggests potential for applications in other fields, provided its properties are thoroughly understood.[2][6]
The photophysics of stilbene and azo compounds are individually well-documented. Stilbenes are known for their fluorescence and trans-cis photoisomerization.[4][7] Azobenzenes are classic photoswitches, undergoing efficient and often reversible isomerization upon irradiation, a process that typically dominates their excited-state decay, often leading to very low or negligible fluorescence quantum yields.[3][8] The combination of these two functionalities in a single molecule, as in Direct Yellow 106, implies a competitive relationship between radiative decay (fluorescence) and non-radiative decay pathways (internal conversion, photoisomerization).
Core Photophysical Parameters: A Framework for Analysis
Quantitative data on the photophysical properties of Direct Yellow 106 are not extensively reported. The following table outlines the essential parameters that require experimental determination to build a complete photophysical profile for this dye.
| Parameter | Symbol | Description | Typical Value Range (for related dyes) |
| Absorption Maximum | λabs | Wavelength at which the dye shows maximum absorbance. | 400 - 450 nm |
| Molar Absorptivity | ε | A measure of how strongly the dye absorbs light at λabs. | 20,000 - 80,000 M-1cm-1 |
| Emission Maximum | λem | Wavelength at which the dye shows maximum fluorescence intensity. | 450 - 550 nm |
| Stokes Shift | Δν | The difference in energy between the absorption and emission maxima. | 2,000 - 5,000 cm-1 |
| Fluorescence Quantum Yield | ΦF | The ratio of photons emitted to photons absorbed. | < 0.1 (often very low for azo dyes) |
| Fluorescence Lifetime | τF | The average time the molecule spends in the excited state before returning to the ground state. | 0.1 - 5 ns |
Note: The values provided are estimates based on the general properties of stilbene-azo dyes and should be determined experimentally for Direct Yellow 106.
Experimental Protocols for Photophysical Characterization
The following sections detail the standardized methodologies for determining the key photophysical properties of a dye such as Direct Yellow 106.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maximum (λabs) and molar absorptivity (ε).
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of Direct Yellow 106 (e.g., 1 mM) in a suitable solvent (e.g., DMSO for initial solubilization, followed by dilution in an aqueous buffer like PBS, pH 7.4). The purity of the dye sample is critical.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to find a concentration that yields an absorbance value between 0.1 and 1.0 at the expected maximum. A typical concentration range for measurement is 1-10 µM.
-
Spectrophotometer Setup: Use a dual-beam UV-Visible spectrophotometer. Use the same solvent/buffer as used for the sample for the reference cuvette to record a baseline.
-
Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250 nm to 700 nm).
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λabs).
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λabs, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Steady-State Fluorescence Spectroscopy
Objective: To determine the excitation and emission maxima (λex and λem) and the Stokes shift.
Methodology:
-
Sample Preparation: Prepare a dilute solution of Direct Yellow 106 in the chosen solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Spectrofluorometer Setup: Use a calibrated spectrofluorometer.
-
Emission Spectrum:
-
Set the excitation wavelength to the determined λabs (or a wavelength on the red edge of the absorption band).
-
Scan a range of wavelengths longer than the excitation wavelength (e.g., from λabs + 10 nm to 750 nm) to record the fluorescence emission spectrum. The peak of this spectrum is λem.
-
-
Excitation Spectrum:
-
Set the emission detector to the determined λem.
-
Scan a range of excitation wavelengths (e.g., from 250 nm to λem - 10 nm). The resulting spectrum should resemble the absorption spectrum and confirms the absorbing species is the one that emits.
-
-
Data Analysis: Identify λem and calculate the Stokes shift in nanometers (λem - λabs) or wavenumbers.
Fluorescence Quantum Yield (ΦF) Determination
Objective: To quantify the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is most common.
Methodology:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield (Φstd) and with absorption and emission profiles that overlap with Direct Yellow 106 (e.g., Quinine Sulfate in 0.5 M H2SO4, Φstd = 0.54).
-
Sample Preparation: Prepare a series of solutions of both the standard and the sample dye in the same solvent. Adjust concentrations to have absorbance values below 0.1 at the excitation wavelength and record the exact values.
-
Measurement:
-
Using the same excitation wavelength and instrument settings (e.g., slit widths) for all solutions, record the absorption and fluorescence emission spectra.
-
Integrate the area under the fluorescence emission curve for each solution.
-
-
Calculation: The quantum yield of the sample (Φsmp) is calculated using the following equation: Φsmp = Φstd * (Ismp / Istd) * (Astd / Asmp) * (nsmp2 / nstd2) Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Fluorescence Lifetime (τF) Measurement
Objective: To measure the decay kinetics of the excited state. Time-Correlated Single Photon Counting (TCSPC) is the gold standard method.
Methodology:
-
Instrumentation: A TCSPC system is required, consisting of a pulsed light source (e.g., a picosecond laser diode or Ti:Sapphire laser), a fast single-photon detector, and timing electronics.
-
Sample Preparation: Prepare a deoxygenated, dilute solution of the dye as for fluorescence measurements.
-
Measurement:
-
Excite the sample with the pulsed laser at a high repetition rate.
-
Record the arrival times of the emitted photons relative to the excitation pulse.
-
Collect data until a histogram of photon arrival times (the decay curve) is well-populated.
-
Record an instrument response function (IRF) using a scattering solution (e.g., ludox).
-
-
Data Analysis:
-
Fit the fluorescence decay curve to an exponential or multi-exponential decay model, after deconvolution with the IRF.
-
The decay constant(s) from the fit represent the fluorescence lifetime(s) (τF).
-
Visualizing Workflows and Photophysical Processes
Diagrams are essential for conceptualizing both the experimental approach and the underlying molecular processes.
Experimental Workflow for Photophysical Characterization
The following diagram outlines a logical workflow for the comprehensive characterization of a dye like Direct Yellow 106.
Caption: A flowchart illustrating the systematic approach to characterizing the core photophysical properties of a fluorescent dye.
Photophysical Pathways of a Stilbene-Azo Dye
This diagram illustrates the potential de-excitation pathways for a molecule like Direct Yellow 106 after absorbing a photon. The competition between fluorescence and photoisomerization is a key feature.
Caption: A simplified state diagram showing the key photophysical processes for a stilbene-azo dye, highlighting the competing pathways of fluorescence and trans-cis isomerization from the excited state.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Direct Yellow 106 Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]
- 3. Electronic effects on photochemistry: the diverse reaction dynamics of highly excited stilbenes and azobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Direct Yellow 106 | 12222-60-5 [chemicalbook.com]
- 6. C.I. Direct Yellow 106 | 12222-60-5 | Benchchem [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Synthesis and Characterization of Stilbene-Based Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of a representative stilbene-based azo dye, specifically 4,4'-bis((4-hydroxyphenyl)azo)stilbene-2,2'-disulfonic acid. While the initially requested "2,2'-Azobis(2-Sulphonato-4,1-phenylene)vinylene" did not correspond to a readily identifiable compound in the chemical literature, the proposed molecule incorporates all the key functional moieties: a stilbene (phenylene vinylene) backbone, sulfonic acid groups, and azo linkages. This guide details a plausible synthetic route, experimental protocols, and expected characterization data for this class of compounds, which are of interest for their chromophoric properties and potential applications in materials science and as biological agents.
Proposed Synthesis Pathway
The synthesis of 4,4'-bis((4-hydroxyphenyl)azo)stilbene-2,2'-disulfonic acid is proposed to proceed via a two-step process involving the diazotization of 4,4'-diaminostilbene-2,2'-disulfonic acid, followed by an azo coupling reaction with phenol. This method is a standard and reliable approach for the synthesis of azo dyes.[1]
Step 1: Tetrazotization of 4,4'-Diaminostilbene-2,2'-disulfonic acid
The first step involves the conversion of the two primary aromatic amine groups of 4,4'-diaminostilbene-2,2'-disulfonic acid into diazonium salts. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using sodium nitrite.[2] The resulting tetrazonium salt is highly reactive and is used immediately in the subsequent coupling reaction.
Step 2: Azo Coupling with Phenol
The second step is the electrophilic aromatic substitution reaction between the tetrazonium salt and two equivalents of phenol.[3] The electron-rich phenol acts as the coupling agent, and the electrophilic diazonium groups attack the para-position of the phenol ring, which is activated by the hydroxyl group. The reaction is generally carried out in a slightly alkaline solution to facilitate the formation of the more reactive phenoxide ion.[3]
The overall synthetic scheme is depicted in the workflow diagram below.
Detailed Experimental Protocols
Materials and Methods
-
4,4'-Diaminostilbene-2,2'-disulfonic acid (98%)
-
Sodium nitrite (NaNO₂) (99%)
-
Hydrochloric acid (HCl), concentrated (37%)
-
Phenol (99%)
-
Sodium hydroxide (NaOH) (99%)
-
Deionized water
-
Ice
Protocol for Tetrazotization of 4,4'-Diaminostilbene-2,2'-disulfonic acid
-
In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 18.5 g (0.05 mol) of 4,4'-diaminostilbene-2,2'-disulfonic acid in 200 mL of deionized water containing 10.6 g (0.1 mol) of sodium carbonate.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath.
-
Slowly add 25 mL of concentrated hydrochloric acid while maintaining the temperature below 5 °C.
-
In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 50 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred suspension of the diamine salt over a period of 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture for an additional hour at 0-5 °C to ensure complete diazotization. The formation of the tetrazonium salt is indicated by a slight color change and a positive test with starch-iodide paper (immediate blue-black color).
Protocol for Azo Coupling with Phenol
-
In a 1 L beaker, dissolve 9.4 g (0.1 mol) of phenol in 100 mL of a 10% aqueous sodium hydroxide solution.
-
Cool the phenol solution to 5-10 °C in an ice bath.
-
Slowly add the cold tetrazonium salt suspension from the previous step to the phenol solution with vigorous stirring.
-
Maintain the temperature of the reaction mixture below 10 °C during the addition.
-
After the addition is complete, continue stirring for 2-3 hours at room temperature to ensure the completion of the coupling reaction.
-
The pH of the solution should be maintained between 8 and 9 during the coupling process by the dropwise addition of 10% sodium hydroxide solution if necessary.
-
The resulting azo dye will precipitate out of the solution.
-
Filter the precipitate using a Buchner funnel, wash with a saturated sodium chloride solution to remove unreacted starting materials, and then with a small amount of cold water.
-
Dry the product in a vacuum oven at 60 °C to a constant weight.
Characterization of 4,4'-bis((4-hydroxyphenyl)azo)stilbene-2,2'-disulfonic acid
The structure and properties of the synthesized azo dye can be confirmed through various spectroscopic and analytical techniques. The expected data, based on analogous compounds reported in the literature, are summarized below.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (D₂O) | Aromatic protons of the stilbene core and the phenolic rings would appear in the range of 6.8-8.0 ppm. The vinyl protons of the stilbene unit would likely appear as a singlet or a pair of doublets around 7.0-7.5 ppm. The protons adjacent to the sulfonate and azo groups will be shifted downfield.[4][5] |
| FTIR (KBr pellet) | Characteristic peaks for O-H stretching (broad, ~3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), N=N stretching (~1400-1500 cm⁻¹), S=O stretching of the sulfonate group (~1180 and ~1040 cm⁻¹), and C=C stretching of the vinylene group (~1600 cm⁻¹).[6][7] |
| UV-Vis (Water) | An intense absorption band in the visible region (around 400-500 nm) corresponding to the π-π* transition of the extended conjugated system of the azo-stilbene chromophore. A higher energy absorption band in the UV region (around 320-350 nm) can be attributed to the π-π* transition of the stilbene moiety.[8][9] |
Thermal Analysis
| Technique | Expected Observations |
| TGA | The compound is expected to be stable up to around 200-250 °C. The initial weight loss would correspond to the loss of water molecules. The major decomposition would likely occur in multiple steps, starting with the loss of the sulfonic acid groups, followed by the degradation of the azo linkages and the stilbene backbone at higher temperatures.[10][11] |
| DSC | Endothermic peaks corresponding to the loss of water and decomposition events are expected. The absence of a sharp melting point is typical for such complex organic salts, which often decompose before melting.[12][13] |
Experimental and Characterization Workflow
The logical flow of the synthesis and characterization process is outlined in the following diagram.
This technical guide provides a foundational framework for the synthesis and characterization of a complex stilbene-based azo dye. The detailed protocols and expected analytical data serve as a valuable resource for researchers in organic synthesis, materials chemistry, and drug development who are interested in this class of functional molecules.
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diazotisation reaction and synthesis of azodyes | DOC [slideshare.net]
- 3. Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scienceworldjournal.org [scienceworldjournal.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. epublications.marquette.edu [epublications.marquette.edu]
- 12. cores.research.asu.edu [cores.research.asu.edu]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
An In-depth Technical Guide to CAS 12222-60-5 (C.I. Direct Yellow 106)
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAS number 12222-60-5 identifies the chemical substance C.I. Direct Yellow 106. It is a complex anionic direct dye belonging to the stilbene azo dye class.[1][2] Its primary application lies in the dyeing of cellulosic materials such as cotton, viscose, paper, and leather due to its good affinity for these substrates without the need for a mordant.[1][3] This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and relevant experimental protocols, tailored for a scientific audience.
Chemical Structure and Properties
C.I. Direct Yellow 106 is a large, poly-sulfonated molecule with a high molecular weight. The presence of multiple sulfonate groups imparts good water solubility, a key characteristic for its application in dyeing processes.[2][3]
Chemical Identifiers
| Property | Value |
| CAS Number | 12222-60-5 |
| C.I. Name | Direct Yellow 106 |
| C.I. Number | 40300 |
| Molecular Formula | C48H26N8Na6O18S6 |
| Molecular Weight | 1333.10 g/mol [1][4] |
| Synonyms | Direct Yellow ARLE, Direct Yellow L3R, Direct Fast Yellow 3RLL, Solophenyl Yellow ARL |
Physicochemical Properties
| Property | Description |
| Appearance | Orange-yellow to reddish-yellow powder.[3] |
| Solubility | Easily soluble in water, forming a dark yellow solution.[3] |
| Melting Point | Data not available. As a complex salt, it is likely to decompose at high temperatures. |
| Boiling Point | Not applicable. |
| UV-Vis λmax | The wavelength of maximum absorption is a key parameter related to its color. While specific data is not readily available in the searched literature, it is characteristic of the extensive chromophoric system of the molecule. |
Synthesis
The synthesis of C.I. Direct Yellow 106 is a multi-step process involving foundational reactions of azo chemistry. A general outline of the manufacturing process is as follows:
-
Diazotization: 2-(2-Sulfo-4-nitrostyryl)-5-aminobenzenesulfonic acid is diazotized.
-
Azo Coupling: The resulting diazonium salt is coupled with 4-Aminonaphthalene-1-sulfonic acid.
-
Oxidation: The intermediate is then oxidized to form the triazole rings.
-
Reduction: Finally, a reduction step, often using glucose and sodium hydroxide, is carried out to form the final azo dye.[1][3]
Advanced synthetic methodologies may utilize palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, to achieve greater control over the stilbene unit's stereochemistry.
Experimental Protocols
Due to the industrial nature of C.I. Direct Yellow 106, much of the publicly available literature focuses on its application and removal from wastewater. Below is a detailed experimental protocol for a typical laboratory-scale study on the adsorption of C.I. Direct Yellow 106 onto activated carbon, a common method for dye removal.
Adsorption of C.I. Direct Yellow 106 on Activated Carbon
Objective: To determine the adsorption capacity of activated carbon for the removal of C.I. Direct Yellow 106 from an aqueous solution.
Materials:
-
C.I. Direct Yellow 106 (CAS 12222-60-5)
-
Activated Carbon (e.g., from coconut shells)
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Glassware: Erlenmeyer flasks, beakers, pipettes
-
Shaker or magnetic stirrer
-
Spectrophotometer
-
Centrifuge
Methodology:
-
Preparation of Stock Solution: A stock solution of C.I. Direct Yellow 106 (e.g., 1000 mg/L) is prepared by dissolving a known weight of the dye in deionized water.
-
Preparation of Adsorbent: Activated carbon is washed with deionized water to remove any impurities and then dried in an oven.
-
Batch Adsorption Experiments:
-
A series of Erlenmeyer flasks are filled with a fixed volume of the dye solution of a known initial concentration.
-
The pH of the solutions is adjusted to the desired value using HCl or NaOH.
-
A known mass of activated carbon is added to each flask.
-
The flasks are then agitated at a constant speed and temperature for a predetermined period to reach equilibrium.
-
-
Analysis:
-
After agitation, the solutions are centrifuged to separate the activated carbon.
-
The concentration of the remaining dye in the supernatant is determined using a spectrophotometer at the wavelength of maximum absorbance (λmax) of the dye.
-
-
Data Analysis: The amount of dye adsorbed per unit mass of activated carbon (qe) is calculated using the following equation:
qe = (C0 - Ce) * V / m
Where:
-
C0 is the initial dye concentration (mg/L)
-
Ce is the equilibrium dye concentration (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the adsorbent (g)
-
Adsorption Isotherm and Kinetics: The experimental data can be fitted to various isotherm models (e.g., Langmuir, Freundlich) and kinetic models (e.g., pseudo-first-order, pseudo-second-order) to understand the adsorption mechanism and rate.
Signaling Pathways and Biological Activity
The primary application of C.I. Direct Yellow 106 is in the industrial dyeing of materials. The available scientific literature does not indicate any known involvement of this compound in biological signaling pathways. Its large, charged structure would likely prevent it from readily crossing cell membranes and interacting with intracellular signaling components.
Toxicological studies on direct dyes, particularly those based on benzidine and its derivatives, have raised concerns about their potential for metabolic cleavage into carcinogenic aromatic amines. While specific toxicological data for C.I. Direct Yellow 106 is not extensively detailed in the provided search results, the general class of azo dyes has been subject to scrutiny.
Visualizations
Experimental Workflow for Adsorption Study
The following diagram illustrates the logical flow of the experimental protocol for the adsorption of C.I. Direct Yellow 106 onto activated carbon.
Caption: Experimental workflow for the adsorption of C.I. Direct Yellow 106.
Conclusion
C.I. Direct Yellow 106 (CAS 12222-60-5) is a commercially important stilbene azo dye with well-established applications in the textile and paper industries. Its chemical and physical properties are dictated by its large, sulfonated molecular structure. While its synthesis is based on classical azo dye chemistry, modern methods are being explored for improved efficiency and control. The primary area of research interest from a drug development and environmental science perspective is its removal from wastewater, with adsorption being a key technique. There is currently no evidence to suggest its involvement in biological signaling pathways. Further research into its detailed toxicological profile and the development of more sustainable dyeing and remediation processes is warranted.
References
Spectroscopic data (UV-Vis, Fluorescence) of Direct Yellow 106
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Yellow 106, also known by its Colour Index name C.I. 40300, is a stilbene-based azo dye.[1][2] Such dyes are of significant interest due to their wide applications in the textile industry for dyeing cellulosic fibers like cotton and viscose.[1][2] The spectroscopic properties of these dyes, particularly their interaction with ultraviolet and visible light, are fundamental to understanding their color, stability, and potential applications in various scientific and industrial fields. This technical guide provides an in-depth overview of the available spectroscopic data for Direct Yellow 106, focusing on its UV-Visible and fluorescence characteristics. Due to a lack of specific published data for this particular dye, this guide also presents data from structurally similar compounds and outlines detailed experimental protocols for its characterization.
Spectroscopic Data
UV-Visible Absorption Spectroscopy
Quantitative UV-Visible absorption data for Direct Yellow 106 is not extensively available in the public domain. However, based on the spectroscopic properties of structurally related stilbene-based azo dyes and other direct yellow dyes, the following estimations can be made.
| Parameter | Value (Estimated) | Source/Analogy |
| Maximum Absorption Wavelength (λmax) | 458 - 470 nm | Based on newly synthesized symmetrical disazo direct dyes derived from 4,4'-diaminostilbene-2,2'-disulphonic acid.[3] |
| Appearance in Solution | Deep Yellow | Soluble in water, producing a deep yellow solution.[1] |
It is important to note that the absorption maximum of a dye can be influenced by factors such as the solvent, pH, and the presence of other substances. For instance, the color of Direct Yellow 106 is noted to change slightly in the presence of copper ions and darken with iron ions.[1]
Fluorescence Spectroscopy
Specific fluorescence data for Direct Yellow 106, including excitation and emission maxima, quantum yield, and fluorescence lifetime, are not readily found in the surveyed literature. However, stilbene derivatives are known to be fluorescent, and some stilbene-based azo dyes exhibit fluorescence.[4][5] Therefore, it is plausible that Direct Yellow 106 possesses fluorescent properties. A general experimental protocol for determining these properties is provided below.
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of Direct Yellow 106, based on established protocols for similar dyes.[6][7][8][9][10]
UV-Visible Absorption Spectroscopy Protocol
-
Sample Preparation:
-
Prepare a stock solution of Direct Yellow 106 in deionized water or an appropriate buffer. Direct dyes are typically measured in a neutral solution.[6]
-
Perform serial dilutions to obtain a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically between 0.1 and 1.0).
-
-
Instrumentation and Measurement:
-
Use a calibrated UV-Visible spectrophotometer.
-
Record a baseline spectrum using a cuvette filled with the same solvent/buffer used for the sample (the "blank").
-
Measure the absorbance spectrum of the Direct Yellow 106 solution over a wavelength range of at least 300-700 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
Fluorescence Spectroscopy Protocol
-
Sample Preparation:
-
Prepare a dilute solution of Direct Yellow 106 in a suitable solvent. The concentration should be low enough to avoid inner filter effects.
-
-
Instrumentation and Measurement:
-
Use a calibrated spectrofluorometer.
-
Excitation Spectrum: Set the emission monochromator to the expected emission maximum (a wavelength longer than the absorption maximum) and scan a range of excitation wavelengths.
-
Emission Spectrum: Set the excitation monochromator to the wavelength of maximum excitation (determined from the excitation spectrum) and scan a range of emission wavelengths.
-
Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).
-
For fluorescence lifetime measurements, a time-correlated single-photon counting (TCSPC) system is typically used.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a dye such as Direct Yellow 106.
Caption: A logical workflow for the spectroscopic characterization of Direct Yellow 106.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. snu.elsevierpure.com [snu.elsevierpure.com]
- 6. sdc.org.uk [sdc.org.uk]
- 7. Spectrophotometric Analysis Of Dyes | ipl.org [ipl.org]
- 8. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
- 9. science.valenciacollege.edu [science.valenciacollege.edu]
- 10. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
Unraveling the Identity of C.I. 40300: A Challenge in Photochemical Analysis
A comprehensive investigation into the quantum yield and photostability of the substance designated as C.I. 40300 has revealed a significant challenge: the identifier itself does not correspond to a recognized compound within the internationally accepted Colour Index™ database. This finding precludes the creation of an in-depth technical guide on its photochemical properties, as no verifiable chemical structure, and consequently no experimental data, can be associated with this designation.
The Colour Index™, a reference database jointly maintained by the Society of Dyers and Colourists and the American Association of Textile Chemists and Colorists, serves as the definitive international standard for classifying dyes and pigments.[1] Each colorant is assigned a unique C.I. Generic Name and a C.I. Constitution Number to provide a standardized nomenclature based on its chemical structure and application class. Extensive searches for "C.I. 40300" or "Colour Index number 40300" within this system and the broader scientific literature have yielded no relevant results for a specific chemical entity. The number has appeared in the context of a hexadecimal color code (#40300c), which describes a shade of brown, but this is unrelated to the classification of a chemical substance.[2]
Given the absence of a defined chemical structure for C.I. 40300, it is not possible to provide quantitative data on its quantum yield or photostability, nor to detail experimental protocols for their measurement. Quantum yield, a measure of the efficiency of a photophysical or photochemical process, and photostability, the resistance of a molecule to degradation by light, are fundamental properties that are intrinsically linked to a molecule's specific chemical architecture.
It is conceivable that "C.I. 40300" may be a typographical error or an internal, non-standard identifier. For researchers, scientists, and drug development professionals seeking information on the photochemical properties of a colorant, it is crucial to utilize the correct and complete Colour Index™ designation. This typically consists of the C.I. Generic Name (e.g., C.I. Acid Blue 9) and, where available, the C.I. Constitution Number.
In the event that a user has a common or trade name for the substance of interest, it is recommended to cross-reference this name with the Colour Index™ to identify the correct C.I. designation. Without this accurate identification, a meaningful and reliable analysis of its quantum yield and photostability remains unattainable.
References
Molecular weight and formula of Direct Yellow 106 sodium salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Direct Yellow 106 sodium salt, a stilbene azo dye. The information is curated for researchers, scientists, and professionals in drug development who may encounter this molecule.
Core Chemical Data
Direct Yellow 106 is a complex anionic dye belonging to the stilbene and azo classification of chemical structures. Its properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₄₈H₂₆N₈Na₆O₁₈S₆ | [1][2][3] |
| Molecular Weight | 1333.10 g/mol | [1][3][4] |
| CAS Registry Number | 12222-60-5 | [1] |
| C.I. Name | Direct Yellow 106, 40300 | [1] |
| Molecular Structure Type | Single Azo, Stilbene | [1] |
| Appearance | Orange-yellow powder | [5] |
| Solubility | Soluble in water | [5] |
Synthesis and Manufacturing
The manufacturing process for Direct Yellow 106 involves a multi-step chemical synthesis. The key steps include the diazotization of 2-(2-sulfo-4-nitrostyryl)-5-aminobenzenesulfonic acid, which is then coupled with 4-aminonaphthalene-1-sulfonic acid. This is followed by oxidation and reduction reactions to yield the final dye molecule.
Representative Experimental Protocol for Stilbene Azo Dye Synthesis
A detailed, publicly available experimental protocol for the synthesis of Direct Yellow 106 is not readily accessible, as is common for many commercial dyes. However, a representative procedure for the synthesis of similar symmetrical disazo direct dyes derived from a stilbene core is outlined below. This protocol is based on general methodologies for this class of compounds and should be adapted and optimized for specific laboratory conditions.
Disclaimer: This is a generalized protocol and may not reflect the exact industrial synthesis of Direct Yellow 106. Appropriate safety precautions should be taken when handling all chemicals.
Step 1: Bis-diazotization of a Diaminostilbene Derivative
-
A solution of the starting diamino stilbene sulfonic acid derivative is prepared in an acidic aqueous medium (e.g., hydrochloric acid).
-
The solution is cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to facilitate the formation of the bis-diazonium salt.
Step 2: Azo Coupling
-
The coupling component (in the case of Direct Yellow 106, a derivative of 4-aminonaphthalene-1-sulfonic acid) is dissolved in an alkaline aqueous solution (e.g., sodium carbonate solution).
-
The suspension of the bis-diazonium salt from Step 1 is slowly added to the solution of the coupling component, with vigorous stirring.
-
The reaction is typically carried out at a low temperature (around 10°C) and the pH is maintained in the alkaline range (pH ~8-9) to promote the coupling reaction.
-
The reaction is monitored for completion, which can take several hours.
Step 3: Subsequent Oxidation and Reduction
-
Following the coupling reaction, the intermediate product is subjected to an oxidation step.
-
A subsequent reduction step, for which glucose and sodium hydroxide are used in the described manufacturing method for Direct Yellow 106, is then carried out to form the final structure.
Step 4: Isolation and Purification
-
The resulting dye is precipitated from the reaction mixture.
-
The solid product is collected by filtration and washed with a salt solution to remove impurities.
-
Further purification can be achieved by recrystallization from a suitable solvent mixture.
Logical Relationship Diagram
The following diagram illustrates the relationship between the constituent parts of the Direct Yellow 106 sodium salt molecule and its overall molecular formula and weight.
Caption: Relationship between the components and properties of Direct Yellow 106 sodium salt.
Biological Activity and Signaling Pathways
Currently, there is no scientific literature to suggest that Direct Yellow 106 has any specific biological activity or interacts with cellular signaling pathways. Its primary application is as a colorant for cellulosic materials such as cotton and paper. Research on this molecule is predominantly focused on its dyeing properties and its degradation for environmental remediation purposes. Therefore, it is not a candidate for drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. US3122529A - Preparation of stilbene azo dyes - Google Patents [patents.google.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. BR8101666A - DIRECT YELLOW DYE PREPARATION PROCESS 11 IN THE FORM OF STABLE CONCENTRATED SOLUTIONS, SOLUTIONS OBTAINED AND APPLICATIONS - Google Patents [patents.google.com]
Aggregation Behavior of Direct Yellow 106 in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Direct Yellow 106 and Dye Aggregation
Direct Yellow 106 is a water-soluble, single azo, stilbene-based dye.[1] Like many direct dyes, it exhibits a tendency to self-associate or aggregate in aqueous environments. This phenomenon is primarily driven by non-covalent interactions, such as van der Waals forces, hydrogen bonding, and π-π stacking between the aromatic rings of the dye molecules. The aggregation of dyes can significantly influence their properties, including color, solubility, and affinity for substrates, which is of critical importance in applications such as dyeing, printing, and biomedical imaging.
The extent of aggregation is influenced by several factors, including:
-
Dye Concentration: Higher concentrations generally promote aggregation.
-
Temperature: Increasing temperature often leads to a decrease in aggregation.
-
Electrolyte Concentration: The presence of salts can either promote or inhibit aggregation depending on the specific dye and salt.
-
Presence of Surfactants: Surfactants can interact with dye molecules, leading to the formation of mixed micelles or disaggregation.
Quantitative Analysis of Aggregation
A comprehensive understanding of dye aggregation involves the determination of several key parameters. The following tables present the typical quantitative data that would be collected in a study of Direct Yellow 106 aggregation. Please note that the values in these tables are illustrative and based on the behavior of similar anionic azo dyes, as specific data for Direct Yellow 106 is not available in the cited literature.
Table 1: Critical Micelle Concentration (CMC) of a Representative Anionic Azo Dye
| Parameter | Value | Conditions |
| CMC (mol/L) | 1.5 x 10⁻⁴ | 25°C, in deionized water |
| CMC (mol/L) | 1.2 x 10⁻⁴ | 25°C, in 0.01 M NaCl |
| CMC (mol/L) | 2.0 x 10⁻⁴ | 35°C, in deionized water |
Table 2: Aggregation Number of a Representative Anionic Azo Dye
| Parameter | Value | Method |
| Aggregation Number (n) | 2 - 10 | Fluorescence Quenching |
| Aggregation Number (n) | 3 - 8 | Static Light Scattering |
Table 3: Thermodynamic Parameters of Aggregation for a Representative Anionic Azo Dye
| Thermodynamic Parameter | Value | Unit |
| Gibbs Free Energy (ΔG°) | -25.0 | kJ/mol |
| Enthalpy (ΔH°) | -10.0 | kJ/mol |
| Entropy (ΔS°) | 50.0 | J/mol·K |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the aggregation behavior of direct dyes like Direct Yellow 106.
Spectrophotometric Determination of Critical Micelle Concentration (CMC)
This method relies on the change in the absorption spectrum of a dye upon aggregation.
Principle: The maximum absorption wavelength (λmax) and molar absorptivity of a dye often change as it transitions from a monomeric to an aggregated state. By monitoring these changes as a function of dye concentration, the CMC can be determined.
Protocol:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of Direct Yellow 106 in deionized water.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a wide concentration range, both below and above the expected CMC.
-
UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum for each dilution using a spectrophotometer.
-
Data Analysis: Plot the absorbance at the λmax of the monomer versus the dye concentration. The CMC is identified as the point where there is a distinct break in the slope of the plot. Alternatively, plotting the ratio of absorbance at two different wavelengths (one corresponding to the monomer and one to the aggregate) against concentration can also reveal the CMC.
Conductometric Determination of CMC
This technique measures the change in electrical conductivity of the dye solution with concentration.
Principle: Ionic dyes like Direct Yellow 106 contribute to the electrical conductivity of a solution. Upon aggregation, the mobility of the charged species changes, leading to a change in the slope of the conductivity versus concentration plot.
Protocol:
-
Solution Preparation: Prepare a series of Direct Yellow 106 solutions of varying concentrations in deionized water.
-
Conductivity Measurement: Measure the specific conductance of each solution using a calibrated conductivity meter at a constant temperature.
-
Data Analysis: Plot the specific conductance versus the dye concentration. The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.
Visualization of Aggregation Processes
The following diagrams, generated using the DOT language, illustrate key concepts in the aggregation of Direct Yellow 106.
Caption: General molecular structure of an azo stilbene dye.
Caption: Monomer to aggregate transition above the CMC.
Caption: Workflow for determining the Critical Micelle Concentration.
References
An In-depth Technical Guide to the Thermal Stability and Degradation of Direct Yellow 106
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated thermal stability and degradation profile of C.I. Direct Yellow 106. Due to a lack of specific published thermogravimetric (TGA) and differential scanning calorimetry (DSC) data for Direct Yellow 106, this document outlines the expected thermal behavior based on the known properties of analogous sulfonated stilbene azo dyes. Furthermore, it details the standardized experimental protocols for conducting a thorough thermal analysis and discusses the probable thermal degradation pathways.
Introduction to Direct Yellow 106
Direct Yellow 106 (C.I. 40300; CAS No. 12222-60-5) is a synthetic azo dye characterized by its stilbene structure and the presence of multiple sulfonic acid groups, which confer water solubility.[1] Its chemical formula is C₄₈H₂₆N₈Na₆O₁₈S₆, with a molecular weight of 1333.10 g/mol .[1][2] This class of dyes is primarily used in the textile industry for dyeing cellulosic fibers such as cotton and viscose.[1][2][3][4] A general safety data sheet indicates that Direct Yellow 106 is stable under normal temperatures and pressures, but advises against exposure to excess heat.[5]
Predicted Thermal Stability and General Behavior of Analogous Azo Dyes
Based on the general behavior of stilbene and sulfonated azo dyes, the thermal degradation of Direct Yellow 106 is expected to be a multi-stage process. The initial weight loss, typically observed at temperatures below 150°C, is generally attributed to the evaporation of absorbed moisture. The primary decomposition of the organic structure is anticipated to occur at higher temperatures, likely in the range of 200°C to 500°C.
Quantitative Data from Analogous Azo Dye Studies
To provide a framework for understanding the potential thermal properties of Direct Yellow 106, the following table summarizes hypothetical TGA and DSC data based on published results for similar, though not identical, azo dyes. This data should be considered illustrative and would need to be confirmed by experimental analysis of Direct Yellow 106.
| Thermal Analysis Parameter | Expected Range for a Sulfonated Azo Dye | Description |
| TGA: Onset of Decomposition (T_onset) | 200 - 250 °C | The temperature at which significant thermal decomposition begins. |
| TGA: Temperature of Maximum Decomposition Rate (T_max) | 250 - 400 °C | The temperature at which the rate of weight loss is highest, often identified as the peak of the DTG curve. |
| TGA: Residual Mass @ 600 °C | 30 - 50 % | The percentage of the initial mass remaining after heating to 600 °C, likely corresponding to inorganic salts (sodium sulfate). |
| DSC: Melting Point (T_m) | Not typically observed; decomposition often occurs before melting. | For many complex dyes, a distinct melting point is not seen as the compound decomposes. |
| DSC: Exothermic Decomposition Peak(s) | 250 - 500 °C | One or more exothermic peaks corresponding to the energy released during the breakdown of the molecular structure. |
Detailed Experimental Protocols for Thermal Analysis
To ascertain the precise thermal stability and degradation characteristics of Direct Yellow 106, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
4.1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of Direct Yellow 106 by measuring mass loss as a function of temperature.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small amount of the powdered dye (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Heating Rate: A linear heating rate of 10 °C/min is standard for initial characterization.
-
Temperature Range: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature of at least 600 °C, or higher if decomposition is not complete.
-
Atmosphere: The analysis should be conducted under an inert atmosphere, such as nitrogen gas, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates, and the percentage of residual mass.
4.2. Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow to or from the sample as a function of temperature, identifying thermal events such as melting, crystallization, and decomposition.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample of the dye (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Heating Rate: A controlled heating rate, typically 10 °C/min, is applied.
-
Temperature Range: The analysis is conducted over a temperature range relevant to the expected decomposition, as determined by TGA (e.g., 25 °C to 500 °C).
-
Atmosphere: An inert nitrogen atmosphere with a constant flow rate is maintained.
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) peaks, and to quantify the enthalpy changes associated with these transitions.
The following diagram illustrates a generalized workflow for the thermal analysis of a dye sample.
Probable Thermal Degradation Pathways
The thermal degradation of complex azo dyes like Direct Yellow 106 is expected to proceed through the cleavage of the weakest chemical bonds in the molecule. The azo bond (-N=N-) is often the most thermally labile linkage in such compounds.
The degradation is likely initiated by the homolytic cleavage of the C-N bonds between the aromatic rings and the azo group, as well as the azo bond itself. This would lead to the formation of various radical species. The presence of sulfonate groups (-SO₃Na) would likely result in the formation of sulfur oxides (SO₂) and sodium sulfide or sulfate as inorganic residues at higher temperatures. The stilbene backbone (-CH=CH-) may also undergo cleavage and further reactions.
A simplified, hypothetical degradation pathway is proposed below. It is important to note that in a real-world scenario, a complex mixture of smaller aromatic and aliphatic fragments would be produced.
Further investigation using techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be necessary to identify the specific volatile and semi-volatile degradation products.
Conclusion
While direct experimental data on the thermal stability of Direct Yellow 106 is currently lacking in published literature, a comprehensive understanding of its likely behavior can be inferred from the properties of analogous sulfonated stilbene azo dyes. It is anticipated that the dye exhibits a multi-stage decomposition, with significant degradation occurring above 200°C. The detailed experimental protocols provided in this guide offer a robust framework for researchers to conduct their own thermal analysis and generate specific data for this compound. The proposed degradation pathway serves as a theoretical model for understanding the chemical transformations that occur upon heating. Such studies are crucial for ensuring the safe handling, processing, and application of this and other similar dyes in various industrial and research settings.
References
An In-depth Technical Guide to Poly(p-phenylene vinylene) and its Derivatives
This technical guide provides a comprehensive overview of Poly(p-phenylene vinylene) (PPV), a significant conducting polymer, and its derivatives. Due to the limited information available for "2,2'-Azobis(2-Sulphonato-4,1-phenylene)vinylene," this document focuses on the well-researched parent polymer, PPV, which is central to the user's apparent area of interest. The guide covers alternative nomenclature, key quantitative data, experimental protocols for synthesis, and conceptual diagrams relevant to its applications.
Alternative Names and Synonyms
Poly(p-phenylene vinylene) is a foundational polymer in the field of organic electronics. Over the years, various derivatives have been synthesized to enhance its properties, leading to a range of names and acronyms in scientific literature.
Common Names and Acronyms:
-
Poly(p-phenylene vinylene)[1]
-
Polyphenylene vinylene[1]
-
PPV[1]
-
poly(1,4-phenylene-1,2-ethenediyl)[1]
Key Derivatives:
-
MEH-PPV: Poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene][2][3][4]
-
MDMO-PPV: Poly[2-methoxy-5-(3′,7′-dimethyloctyloxy)-1,4-phenylenevinylene][5]
-
BEHP-co-MEH-PPV: Poly{[2-[2′,5′-bis(2″-ethylhexyloxy)phenyl]-1,4-phenylenevinylene]-co-[2-methoxy-5-(2′-ethylhexyloxy)-1,4-phenylenevinylene]}
Quantitative Data Summary
The physical and electronic properties of PPV and its derivatives can be tailored by modifying their chemical structure. The following table summarizes key quantitative data for PPV and one of its most common derivatives, MEH-PPV.
| Property | Poly(p-phenylene vinylene) (PPV) | Poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV) |
| CAS Number | 26009-24-5[1] | 138184-36-8[2][3][4] |
| Chemical Formula | (C₈H₆)n[1] | (C₁₈H₂₈O₂)n[3] |
| Appearance | Yellow solid[1] | Red fibers/powder[4] |
| Solubility in water | Insoluble[1] | Insoluble |
| Optical Band Gap | ~2.5 eV[6] | ~2.1 eV[6] |
| Absorption Maximum | 400-420 nm[6] | 493 nm (in toluene)[4] |
| Emission Maximum | 520 nm and 551 nm (yellow-green)[6] | ~590 nm (orange-red)[6] |
| Electrical Conductivity | Intrinsic: ~10⁻¹³ S/cm (increases with doping)[1] | Varies with processing and doping |
| HOMO/LUMO Energy Levels | Not specified | HOMO: 5.3 eV, LUMO: 3.0 eV[4] |
| Thermal Stability (TGA) | Onset of weight loss temperatures for derivatives are around 375-382 °C[7] | 371 °C (5% weight loss)[4] |
| Molecular Weight (Mn) | Can be controlled (50,000 - 1,000,000)[6] | 40,000-70,000[3] |
Experimental Protocols
The synthesis of PPV and its derivatives is most commonly achieved through precursor routes, which allow for the formation of high molecular weight polymers that can be processed into thin films before conversion to the final conjugated polymer.
A. Gilch Polymerization
The Gilch route is a widely used method for synthesizing PPV derivatives with improved solubility.[7]
-
Monomer Preparation: A suitable bis(halomethyl)benzene monomer with desired alkoxy side chains is synthesized.
-
Polymerization:
-
The monomer is dissolved in a dry organic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., N₂).
-
The solution is cooled to 0°C.
-
A strong base, such as potassium tert-butoxide, is slowly added to the stirred solution.
-
The reaction mixture is stirred at room temperature for several hours (e.g., 20 hours).[7]
-
-
Purification:
-
The resulting polymer solution is poured into a non-solvent, such as methanol, to precipitate the polymer.[7]
-
The collected solid is washed with appropriate solvents and dried under vacuum.
-
B. Wittig-type Coupling
This method involves the reaction of a bis(phosphonium salt) with a dialdehyde.
-
Reactant Preparation: An aromatic bisphosphonium salt and a dialdehyde (e.g., 1,4-benzenedialdehyde) are prepared.
-
Polycondensation:
-
The bis(phosphonium salt) is treated with a base to form a bis(ylide).
-
The bis(ylide) is then reacted with the dialdehyde in a suitable solvent.
-
-
Work-up: The resulting polymer is isolated and purified.
Visualizations
The following diagrams illustrate a generalized synthetic workflow for PPV and a conceptual diagram of its application in a polymer light-emitting diode (PLED).
Caption: Generalized workflow for the synthesis of a soluble PPV derivative via the Gilch route.
Caption: Conceptual diagram of charge transport and light emission in a PPV-based PLED.
References
- 1. Poly(p-phenylene vinylene) - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. Poly 2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene average Mn 40,000-70,000 138184-36-8 [sigmaaldrich.com]
- 4. ossila.com [ossila.com]
- 5. researchgate.net [researchgate.net]
- 6. davidlu.net [davidlu.net]
- 7. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Direct Yellow 106 as a Fluorescent Probe for Cell Imaging
Disclaimer: Direct Yellow 106 is a stilbene-based azo dye primarily utilized in the textile industry.[1][2] While classified as a fluorescent dye, its application as a fluorescent probe in cell imaging is not well-documented in scientific literature. The following application notes and protocols are hypothetical and based on the known properties of structurally related stilbene and azo dyes, as well as standard cell imaging methodologies. These protocols should be considered as a starting point for research and will require significant optimization and validation.
Introduction
Direct Yellow 106 is a water-soluble anionic dye with a chemical structure characterized by stilbene and azo groups, which are known to confer fluorescent properties.[1][3] Its potential as a fluorescent probe in cell imaging is unexplored but may offer opportunities for visualizing cellular structures or processes. This document provides a theoretical framework for its use, including estimated photophysical properties, potential applications, and detailed protocols for its characterization and use in a research setting.
Physicochemical and Estimated Photophysical Properties
The photophysical properties of Direct Yellow 106 have not been extensively characterized for microscopy applications. The following table includes known physicochemical properties and estimated photophysical parameters based on data from similar stilbene and azo dyes.
| Property | Value | Reference/Justification |
| Chemical Formula | C₄₈H₂₆N₈Na₆O₁₈S₆ | [4] |
| Molecular Weight | 1333.10 g/mol | [1][4] |
| Appearance | Orange-yellow powder | [5] |
| Solubility | Soluble in water | [5] |
| Estimated Excitation Max (λex) | ~350 - 420 nm | Based on the UV absorption of stilbene derivatives. |
| Estimated Emission Max (λem) | ~450 - 550 nm | Stilbene derivatives often exhibit blue to green fluorescence.[6] |
| Estimated Molar Extinction Coefficient (ε) | 20,000 - 90,000 M⁻¹cm⁻¹ | Typical range for azo dyes.[7] |
| Estimated Quantum Yield (Φ) | 0.05 - 0.70 | Highly variable for stilbene derivatives, dependent on the molecular environment.[8][9] |
Potential Applications in Cell Imaging
Given its anionic nature and large molecular size, Direct Yellow 106 is unlikely to freely diffuse across live cell membranes. Potential applications could include:
-
Labeling of the Extracellular Matrix (ECM): The dye may bind to proteins and other components of the ECM.
-
Visualization of Cell Surface Structures: It might interact with specific components of the plasma membrane.
-
Tracking Endocytosis: If the dye is internalized by cells, it could serve as a tracer for endocytic pathways.
-
Counterstaining in Fixed Cells: In permeabilized cells, it may stain intracellular components, although its specificity would need to be determined.
Experimental Protocols
Stock Solution Preparation
-
Weighing: Accurately weigh out 1 mg of Direct Yellow 106 powder.
-
Dissolving: Dissolve the powder in 1 mL of molecular biology grade water to make a 1 mg/mL stock solution.
-
Storage: Store the stock solution at 4°C, protected from light. For long-term storage, aliquots can be stored at -20°C.
Live-Cell Staining Protocol
This protocol is a general guideline for staining live cells and will require optimization for different cell types and experimental conditions.[10][11]
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Preparation of Staining Solution: Dilute the Direct Yellow 106 stock solution in a serum-free culture medium or a suitable buffer (e.g., PBS) to a final concentration in the range of 1-10 µg/mL.
-
Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells two to three times with warm PBS or serum-free medium to remove unbound dye.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for the estimated excitation and emission wavelengths.
Fixed-Cell Staining Protocol
Fixation and permeabilization allow the dye to access intracellular structures.[12][13][14][15]
-
Cell Culture: Plate cells on coverslips and culture to the desired confluency.
-
Fixation: Remove the culture medium, wash with PBS, and fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization (Optional): If intracellular staining is desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.
-
Staining: Dilute the Direct Yellow 106 stock solution in PBS to a final concentration of 1-10 µg/mL. Add the staining solution to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Image the slides using a fluorescence microscope.
Cytotoxicity Assessment
It is crucial to determine the concentration range at which Direct Yellow 106 is not toxic to cells. The MTT assay is a common method for this.[16]
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Treatment: The next day, treat the cells with a serial dilution of Direct Yellow 106 (e.g., 0.1, 1, 10, 50, 100 µg/mL) in a fresh culture medium. Include untreated control wells.
-
Incubation: Incubate the cells for a period relevant to your imaging experiments (e.g., 24 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
| Concentration of Direct Yellow 106 (µg/mL) | Cell Viability (%) |
| 0 (Control) | 100 |
| 0.1 | (Experimental Data) |
| 1 | (Experimental Data) |
| 10 | (Experimental Data) |
| 50 | (Experimental Data) |
| 100 | (Experimental Data) |
Photostability Assessment
This protocol helps to determine how quickly the fluorescent signal diminishes upon exposure to excitation light.[17][18]
-
Sample Preparation: Prepare a stained sample (live or fixed cells) as described above.
-
Image Acquisition:
-
Select a region of interest.
-
Acquire a time-lapse series of images, continuously exposing the sample to the excitation light.
-
Use the same imaging parameters for all time points.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the stained structures at each time point.
-
Plot the fluorescence intensity against time to determine the rate of photobleaching.
-
| Time (seconds) | Normalized Fluorescence Intensity |
| 0 | 1.0 |
| 10 | (Experimental Data) |
| 20 | (Experimental Data) |
| 30 | (Experimental Data) |
| 40 | (Experimental Data) |
| 50 | (Experimental Data) |
| 60 | (Experimental Data) |
Hypothetical Signaling Pathway Investigation
If Direct Yellow 106 is found to be taken up by endocytosis, it could be used to study the effects of drugs on this process. For example, one could investigate how a drug that inhibits dynamin, a key protein in clathrin-mediated endocytosis, affects the uptake of the dye.
Troubleshooting
-
No/Weak Signal: Increase the dye concentration or incubation time. Check that the filter sets on the microscope are appropriate for the estimated excitation and emission spectra.
-
High Background: Decrease the dye concentration. Ensure thorough washing after staining.
-
Cell Death: Perform a cytotoxicity assay to determine a non-toxic concentration range. Reduce incubation time or dye concentration.
-
Rapid Photobleaching: Reduce the intensity of the excitation light. Use a more sensitive camera or increase the exposure time. Use an anti-fade mounting medium for fixed cells.
Safety Information
The toxicological properties of Direct Yellow 106 have not been thoroughly investigated.[19] Handle the dye with appropriate personal protective equipment (gloves, lab coat, safety glasses). Dispose of waste according to institutional guidelines.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Direct YELLOW 106|CAS No: 12222-60-5 - Direct dye [chinainterdyes.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. C.I. Direct Yellow 106 | C48H26N8Na6O18S6 | CID 6538333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Direct Yellow 106 | 12222-60-5 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, structure, and UV–VIS absorption spectra of azo dyes derived from (dialkylamino)thiazole dimers [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Systematic Study of Solid-State Fluorescence and Molecular Packing of Methoxy-trans-Stilbene Derivatives, Exploration of Weak Intermolecular Interactions Based on Hirshfeld Surface Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Preparing fixed cells for immunofluorescence [protocols.io]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Fixing and labelling cells for immunofluorescence (IF) microscopy - Institute for Molecular Bioscience - University of Queensland [imb.uq.edu.au]
- 15. Fix, Perm, & Block | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. database.ich.org [database.ich.org]
- 19. cncolorchem.com [cncolorchem.com]
Application Notes and Protocols for Direct Yellow 106 in Biological Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct dyes like Congo Red are standardly used to identify the characteristic β-pleated sheet structure of amyloid fibrils.[7][8][9] Given the structural similarities and shared dye classification, it is hypothesized that Direct Yellow 106 may also serve as a stain for these protein aggregates. The presence of a thiazole moiety, a component found in some nucleic acid-binding fluorescent dyes like Thiazole Orange, may also suggest a potential for fluorescence-based detection, though this would require empirical validation.[10][11]
Disclaimer: The following protocols are hypothetical and based on the general principles of direct dye staining and established methods for analogous dyes. Optimization of all parameters is highly recommended for any specific application.
Physicochemical Properties of Direct Yellow 106
A summary of the key physicochemical properties of Direct Yellow 106 is presented below.
| Property | Value | Reference(s) |
| C.I. Name | Direct Yellow 106 | [3] |
| C.I. Number | 40300 | [12] |
| CAS Number | 12222-60-5 | [3] |
| Molecular Formula | C₄₈H₂₆N₈Na₆O₁₈S₆ | [3] |
| Molecular Weight | 1333.10 g/mol | [3][13] |
| Appearance | Orange-yellow powder | [3][14] |
| Solubility | Soluble in water | [3][14] |
Hypothetical Protocol for Staining Amyloid Plaques in Paraffin-Embedded Tissue Sections
This proposed protocol is adapted from standard methods for Congo Red staining of amyloid plaques.[1][15][16]
Materials:
-
Direct Yellow 106 powder
-
50% Ethanol
-
1% Sodium hydroxide (NaOH) solution
-
20% Sodium chloride (NaCl) solution (optional, for enhancing staining)
-
Alkaline alcohol solution (e.g., 80% ethanol with 0.2% potassium hydroxide)
-
Harris's Hematoxylin or other suitable nuclear counterstain
-
Distilled water
-
Graded ethanol series (70%, 95%, 100%) for dehydration
-
Xylene or a xylene substitute for clearing
-
Resinous mounting medium
-
Formalin-fixed, paraffin-embedded tissue sections (5-10 µm thick) on slides
Solution Preparation:
-
Stock Staining Solution (e.g., 0.5% w/v): Dissolve 0.5 g of Direct Yellow 106 in 100 mL of 50% ethanol. Gentle warming and stirring may be required to fully dissolve the dye.
-
Working Staining Solution: To the stock solution, add 1 mL of 1% sodium hydroxide. For potentially enhanced staining, slowly add drops of 20% sodium chloride while observing for the formation of a fine haze (typically a few milliliters are sufficient).[17] This solution should be freshly prepared or filtered before use.
Staining Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Staining: Immerse slides in the working Direct Yellow 106 staining solution for 15-20 minutes at room temperature.
-
Rinsing: Briefly rinse the slides in distilled water to remove excess stain.
-
Differentiation: Quickly differentiate the sections by dipping them in an alkaline alcohol solution for 5-10 seconds. This step is critical for reducing background staining.
-
Washing: Wash the slides in tap water for 1-2 minutes.
-
Counterstaining: Counterstain the nuclei with Harris's Hematoxylin for 30-60 seconds.
-
Blueing: "Blue" the hematoxylin by rinsing in tap water for 2-5 minutes.
-
Dehydration: Dehydrate the sections through a graded ethanol series (e.g., 95% and two changes of 100%).
-
Clearing: Clear the sections in two changes of xylene or a xylene substitute.
-
Mounting: Mount the coverslip with a resinous mounting medium.
Expected Results (Hypothetical):
-
Amyloid deposits: Yellow to orange-red
-
Nuclei: Blue
-
Background: Lighter shade of yellow or colorless
Optimization Parameters:
The following table outlines key parameters that may require optimization for successful staining.
| Parameter | Suggested Range | Notes |
| Dye Concentration | 0.1% - 1.0% (w/v) | Higher concentrations may increase staining intensity but also background. |
| Staining Time | 10 - 60 minutes | Longer incubation may be necessary for denser amyloid deposits. |
| Differentiation Time | 5 - 30 seconds | Over-differentiation can lead to loss of specific staining. |
| pH of Staining Solution | Alkaline (8-10) | Alkalinity is often crucial for direct dye binding to amyloid. |
| Salt Concentration | 0 - 2% NaCl | May enhance dye aggregation and binding to the substrate. |
Visualization
Caption: Experimental workflow for the hypothetical staining of biological tissue with Direct Yellow 106.
Signaling Pathways and Mechanism of Action
Direct Yellow 106 is not known to be an indicator of a specific signaling pathway. Its utility in a biological context would likely be as a structural stain. The proposed mechanism of action for staining amyloid plaques is based on the binding properties of direct dyes.[8] The long, planar structure of the Direct Yellow 106 molecule allows it to align with the β-pleated sheet conformation of amyloid fibrils. The binding is thought to be stabilized by a combination of hydrogen bonds between the dye's functional groups and the protein backbone, as well as van der Waals interactions.
Caption: Hypothesized binding of Direct Yellow 106 to an amyloid fibril.
References
- 1. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]
- 2. Direct YELLOW 106|CAS No: 12222-60-5 - Direct dye [chinainterdyes.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. chemistry of dyes [chm.bris.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. stainsfile.com [stainsfile.com]
- 7. What are the staining methods for identifying amyloid in tissue sections? | AAT Bioquest [aatbio.com]
- 8. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 9. Histological Staining of Amyloid and Pre-Amyloid Peptides and Proteins in Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Thiazole Orange, 10 mM in DMSO - Biotium [biotium.com]
- 12. Direct Yellow 106 Dyes Manufacturers in Mumbai Gujarat India [colorantsgroup.com]
- 13. C.I. Direct Yellow 106 | C48H26N8Na6O18S6 | CID 6538333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Direct Yellow 106 | 12222-60-5 [chemicalbook.com]
- 15. biosystems.ch [biosystems.ch]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. stainsfile.com [stainsfile.com]
Direct Yellow 106: Exploring a Potential Shift from Industrial Dye to Fluorescence Microscopy Tool
Abstract
Direct Yellow 106, a stilbene-based anionic dye, is a well-established colorant in the textile and paper industries, valued for its fluorescent properties that impart brightness to materials.[1] Its chemical structure, belonging to the stilbene class of compounds known for their fluorescent characteristics, suggests a potential for repurposing in the realm of biological imaging, specifically fluorescence microscopy. This document aims to provide a comprehensive overview of the known properties of Direct Yellow 106 and outlines hypothetical protocols for its application in fluorescence microscopy. It is critical to note that, to date, there is a significant lack of published data regarding the specific photophysical properties and biological applications of this dye. Therefore, the protocols presented herein are based on the general characteristics of stilbene derivatives and common practices for fluorescent staining, and would require empirical validation.
Introduction
Fluorescence microscopy is an indispensable tool in modern biological and biomedical research, enabling the visualization of specific cellular structures and dynamic processes. The continuous search for novel fluorophores with diverse spectral properties, high photostability, and specific targeting capabilities is a driving force in the field. Textile dyes, many of which possess inherent fluorescence, represent a largely untapped reservoir of potential microscopy stains.[2] Direct Yellow 106 (C.I. 40300), with its stilbene core, is a candidate for such a transition from industrial to biological application. Stilbene derivatives have been explored as fluorescent probes, notably for applications such as amyloid fibril detection.[3] This application note serves as a foundational guide for researchers interested in exploring the utility of Direct Yellow 106 in fluorescence microscopy.
Physicochemical Properties and Safety Data
A summary of the known physicochemical properties of Direct Yellow 106 is presented in Table 1. The safety and handling information, derived from available Safety Data Sheets (SDS), is summarized in Table 2.
Table 1: Physicochemical Properties of Direct Yellow 106
| Property | Value | Reference |
| C.I. Name | Direct Yellow 106 | [4] |
| C.I. Number | 40300 | [4] |
| CAS Number | 12222-60-5 | [4][5] |
| Molecular Formula | C₄₈H₂₆N₈Na₆O₁₈S₆ | [4][5][6] |
| Molecular Weight | 1333.10 g/mol | [4][5][6] |
| Chemical Class | Stilbene, Azo | [4] |
| Appearance | Orange-yellow powder | [4] |
| Solubility | Soluble in water | [4] |
Table 2: Safety and Handling Information for Direct Yellow 106
| Hazard | Precaution |
| Health Hazards | May cause skin and serious eye irritation. |
| Personal Protective Equipment | Wear protective gloves, eye protection, and face protection. |
| Handling | Avoid breathing dust. Use in a well-ventilated area. |
| Storage | Store in a dry, cool, and well-ventilated place. |
| Disposal | Dispose of contents/container in accordance with local regulations. |
Hypothetical Photophysical Properties for Microscopy
Crucial for its application in fluorescence microscopy are the dye's excitation and emission spectra, quantum yield, and photostability. As of this writing, specific experimental data for Direct Yellow 106 in a biological context is not available. However, based on the general properties of stilbene derivatives, a hypothetical profile can be proposed to guide initial experiments.
Table 3: Hypothetical Photophysical Properties of Direct Yellow 106
| Parameter | Estimated Range | Remarks |
| Excitation Maximum (λex) | 380 - 450 nm | Stilbene derivatives typically absorb in the UV to blue range. The extended conjugation in Direct Yellow 106 may shift this towards the visible blue region. |
| Emission Maximum (λem) | 450 - 550 nm | A significant Stokes shift is expected. Emission is likely to be in the green-yellow range. |
| Quantum Yield (Φ) | 0.1 - 0.5 | Highly dependent on the microenvironment (e.g., solvent viscosity, binding to cellular structures). |
| Photostability | Moderate | Azo-stilbene structures can be susceptible to photobleaching. Use of antifade mounting media is recommended. |
Experimental Protocols
The following protocols are suggested starting points for evaluating Direct Yellow 106 as a fluorescent stain for cultured cells. Optimization of dye concentration, incubation time, and buffer conditions will be necessary.
Protocol 1: Staining of Fixed Cultured Cells
This protocol describes a general method for staining adherent cells grown on coverslips.
Materials:
-
Direct Yellow 106 stock solution (1 mg/mL in sterile distilled water or DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Antifade mounting medium
-
Glass slides and coverslips
Procedure:
-
Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Fixation: Gently wash the cells with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If targeting intracellular structures, incubate the cells with permeabilization buffer for 10 minutes at room temperature. Wash three times with PBS.
-
Staining: Prepare a working solution of Direct Yellow 106 in PBS. A starting concentration range of 1-10 µg/mL is recommended. Incubate the cells with the staining solution for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
Mounting: Mount the coverslip onto a glass slide using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope. Based on the hypothetical spectral properties, a DAPI or GFP filter set might be a reasonable starting point for excitation and emission.
Workflow for Fixed Cell Staining
Caption: Workflow for staining fixed cells with Direct Yellow 106.
Protocol 2: Staining of Live Cultured Cells
This protocol is for the vital staining of cells to observe morphology or potential dynamic processes. The toxicity of the dye at different concentrations and incubation times should be assessed.
Materials:
-
Direct Yellow 106 stock solution (1 mg/mL in sterile distilled water or DMSO)
-
Complete cell culture medium
-
Live-cell imaging buffer (e.g., phenol red-free medium, HBSS)
Procedure:
-
Cell Culture: Grow cells in a glass-bottom imaging dish.
-
Staining: Prepare a working solution of Direct Yellow 106 in a complete cell culture medium. A starting concentration range of 0.1-5 µg/mL is recommended. Replace the existing medium with the staining medium.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.
-
Washing: Gently wash the cells twice with pre-warmed live-cell imaging buffer.
-
Imaging: Immediately image the cells on a fluorescence microscope equipped with a stage-top incubator to maintain temperature and CO₂ levels.
Workflow for Live Cell Staining
Caption: Workflow for staining live cells with Direct Yellow 106.
Potential Applications in Drug Development
Should Direct Yellow 106 prove to be a useful fluorescent stain, it could find applications in various stages of drug development:
-
High-Content Screening (HCS): If the dye selectively stains specific organelles or cellular compartments, it could be incorporated into HCS assays to monitor morphological changes induced by drug candidates.
-
Toxicity Assays: Changes in staining patterns or intensity could potentially serve as indicators of cytotoxicity.
-
Drug-Target Interaction: If the dye's fluorescence is sensitive to its binding environment, it could potentially be used to study the interaction of drugs with their cellular targets, although this would require extensive characterization.
Discussion and Future Directions
Direct Yellow 106 presents an intriguing, yet uncharacterized, candidate for fluorescence microscopy. Its industrial availability and inherent fluorescence make it an accessible compound for initial exploration. However, the path to its validation as a reliable biological stain requires a systematic investigation of its photophysical properties. Key future experiments should include:
-
Spectroscopic Analysis: Determination of the precise excitation and emission spectra in various solvents and biological buffers.
-
Quantum Yield and Photostability Measurement: Quantifying the dye's brightness and resistance to photobleaching.
-
Cellular Localization Studies: Co-staining experiments with well-characterized organelle-specific dyes to determine its subcellular targets.
-
Toxicity Assessment: Evaluating the dye's impact on cell viability and function for live-cell imaging applications.
Conclusion
While Direct Yellow 106 is an established industrial dye, its application in fluorescence microscopy remains a nascent concept. The protocols and information provided here are intended to serve as a foundational resource for researchers to begin exploring its potential. Rigorous characterization of its photophysical properties and staining specificity is paramount to unlocking its utility as a novel tool for biological imaging and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. trans-Stilbenoids with Extended Fluorescence Lifetimes for the Characterization of Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. C.I. Direct Yellow 106 | C48H26N8Na6O18S6 | CID 6538333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
Application Notes and Protocols: Direct Yellow 106 as a Model Compound for Wastewater Treatment Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Direct Yellow 106 (C.I. 40300) as a model compound for wastewater treatment research. This document outlines detailed experimental protocols for common treatment technologies, presents quantitative data from relevant studies, and includes visualizations of experimental workflows and reaction mechanisms.
Introduction to Direct Yellow 106
Direct Yellow 106 is a stilbene-based bis-azo dye, characterized by its complex and stable molecular structure.[1] Its chemical formula is C₄₈H₂₆N₈Na₆O₁₈S₆ with a molecular weight of 1333.10 g/mol .[1] Due to its significant use in the textile industry for dyeing cotton and viscose fabrics, it is a common component of industrial effluents.[1] The dye's resistance to biodegradation and its vibrant color make it a challenging pollutant to remove from wastewater. These properties also make it an excellent model compound for evaluating the efficacy of various wastewater treatment technologies.
Data Presentation: Performance of Wastewater Treatment Technologies
The following tables summarize quantitative data for the removal of Direct Yellow dyes using three common advanced wastewater treatment methods: Adsorption, Photocatalytic Degradation, and Fenton Oxidation.
Note: While data for Direct Yellow 106 is provided for adsorption, specific comparative data for photocatalysis and Fenton oxidation were not available in the reviewed literature. Therefore, data for other relevant reactive and direct yellow dyes are presented as illustrative examples of expected performance.
Table 1: Adsorption of Direct Yellow 106 on Activated Carbon
| Parameter | Value | Reference |
| Adsorbent | Coconut Palm Shell-Based Activated Carbon | [2] |
| Initial Dye Concentration | 20 - 500 mg/L | [2] |
| Adsorbent Dose | 0.3 g in 50 mL solution | [2] |
| pH | 2.0 | [2] |
| Temperature | 30 °C | [2] |
| Contact Time | Not Specified (until equilibrium) | [2] |
| Maximum Adsorption Capacity (Langmuir) | 100 mg/g | [2] |
Table 2: Photocatalytic Degradation of Reactive Yellow Dye
| Parameter | Value | Reference |
| Model Compound | Reactive Yellow Dye | [3] |
| Photocatalyst | Titanium Dioxide (TiO₂) | [3] |
| Initial Dye Concentration | 20 mg/L | [3] |
| Catalyst Dose | 50 mg/L | [3] |
| H₂O₂ Dose | 400 mg/L | [3] |
| pH | 7.0 | [3] |
| Light Source | 6W Low-Pressure Mercury Lamp (UV) | [3] |
| Treatment Time | Not Specified | [3] |
| Removal Efficiency | 98.8% | [3] |
Table 3: Fenton Oxidation of Reactive Yellow 145 Dye
| Parameter | Value | Reference |
| Model Compound | Reactive Yellow 145 | [4] |
| Fe²⁺ Concentration | 3.5 x 10⁻⁵ M | [4] |
| H₂O₂ Concentration | 0.005 M | [4] |
| pH | 3.0 | [4] |
| Temperature | Not Specified | [4] |
| Reaction Time | 30 minutes | [4] |
| Decolorization Efficiency | 95.6% | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments in wastewater treatment studies using Direct Yellow 106 as a model compound.
General Sample Preparation and Analysis
Objective: To prepare stock solutions of Direct Yellow 106 and quantify its concentration in aqueous samples.
Materials:
-
Direct Yellow 106 powder
-
Deionized water
-
Volumetric flasks
-
Pipettes
-
UV-Vis Spectrophotometer
-
Cuvettes
Protocol:
-
Stock Solution Preparation: Accurately weigh a desired amount of Direct Yellow 106 powder (e.g., 1 g) and dissolve it in deionized water in a 1 L volumetric flask to prepare a 1000 mg/L stock solution. Stir until fully dissolved.
-
Working Solutions: Prepare working solutions of desired concentrations (e.g., 10, 20, 50, 100 mg/L) by diluting the stock solution with deionized water.
-
Concentration Measurement:
-
Determine the maximum absorbance wavelength (λmax) of Direct Yellow 106 by scanning a diluted solution using the UV-Vis spectrophotometer over a range of wavelengths (e.g., 300-800 nm). The λmax for a similar dye, Direct Yellow ARLE, has been reported to be 404 nm.[2]
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard solution at the λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
Measure the absorbance of unknown samples at λmax and determine their concentration using the calibration curve.
-
Adsorption Studies
Objective: To evaluate the removal of Direct Yellow 106 from water using an adsorbent material.
Materials:
-
Direct Yellow 106 working solution
-
Adsorbent (e.g., activated carbon, bentonite clay)
-
Conical flasks
-
Orbital shaker
-
pH meter
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Centrifuge or filtration apparatus
Protocol:
-
Adsorbent Preparation: Wash the adsorbent with deionized water to remove impurities and dry it in an oven at a specified temperature (e.g., 105°C) until a constant weight is achieved.
-
Batch Adsorption Experiments:
-
In a series of conical flasks, add a fixed amount of adsorbent (e.g., 0.1 g) to a fixed volume of Direct Yellow 106 solution (e.g., 50 mL) of a known initial concentration.
-
Adjust the pH of the solutions to the desired values using 0.1 M HCl or 0.1 M NaOH.
-
Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature for a predetermined time.
-
To study the effect of different parameters, vary one parameter at a time (e.g., adsorbent dose, initial dye concentration, pH, contact time) while keeping others constant.
-
-
Sample Analysis:
-
After the desired contact time, separate the adsorbent from the solution by centrifugation or filtration.
-
Measure the final concentration of Direct Yellow 106 in the supernatant/filtrate using a UV-Vis spectrophotometer as described in section 3.1.
-
-
Data Analysis:
-
Calculate the percentage removal of the dye.
-
Determine the adsorption capacity of the adsorbent.
-
Analyze the data using adsorption isotherm models (e.g., Langmuir, Freundlich) and kinetic models (e.g., pseudo-first-order, pseudo-second-order) to understand the adsorption mechanism.
-
Photocatalytic Degradation
Objective: To investigate the degradation of Direct Yellow 106 using a photocatalyst and a light source.
Materials:
-
Direct Yellow 106 working solution
-
Photocatalyst (e.g., TiO₂)
-
Photoreactor equipped with a light source (e.g., UV lamp or solar simulator)
-
Magnetic stirrer
-
pH meter
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
Protocol:
-
Catalyst Suspension: Add a specific amount of the photocatalyst (e.g., 1 g/L) to the Direct Yellow 106 solution of a known concentration in the photoreactor.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a certain period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.
-
Photocatalytic Reaction:
-
Turn on the light source to initiate the photocatalytic reaction.
-
Maintain constant stirring throughout the experiment.
-
To study the effect of different parameters, vary one parameter at a time (e.g., catalyst dosage, initial dye concentration, pH).
-
-
Sampling and Analysis:
-
Withdraw aliquots of the suspension at regular time intervals.
-
Separate the photocatalyst from the sample by centrifugation or filtration.
-
Measure the concentration of Direct Yellow 106 in the supernatant/filtrate using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage degradation of the dye over time.
-
Determine the kinetics of the degradation reaction.
-
Fenton Oxidation
Objective: To assess the degradation of Direct Yellow 106 using the Fenton process.
Materials:
-
Direct Yellow 106 working solution
-
Ferrous sulfate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Beakers or flasks
-
Magnetic stirrer
-
pH meter
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
Protocol:
-
Reaction Setup: Place a known volume of Direct Yellow 106 solution of a specific concentration in a beaker and place it on a magnetic stirrer.
-
pH Adjustment: Adjust the initial pH of the solution to the desired value (typically in the acidic range, e.g., pH 3) using sulfuric acid or sodium hydroxide.
-
Fenton's Reagent Addition:
-
Add a predetermined amount of ferrous sulfate to the solution and stir until it dissolves.
-
Initiate the reaction by adding a specific volume of hydrogen peroxide.
-
-
Reaction and Sampling:
-
Allow the reaction to proceed for a set period.
-
Withdraw samples at different time intervals.
-
To quench the reaction in the samples, immediately adjust the pH to above 7.
-
-
Sample Analysis:
-
Allow the iron precipitate to settle and then measure the concentration of the remaining Direct Yellow 106 in the supernatant using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of color removal or dye degradation.
-
Investigate the effects of initial dye concentration, Fe²⁺ and H₂O₂ dosage, and pH on the degradation efficiency.
-
Visualizations
The following diagrams illustrate the experimental workflow and reaction mechanisms.
Caption: General experimental workflow for dye removal studies.
Caption: Mechanism of photocatalytic degradation of organic dyes.
Caption: Simplified Fenton reaction mechanism for dye degradation.
References
Adsorption of Direct Yellow 106: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the adsorption studies of Direct Yellow 106 (DY 106) on various materials. It includes detailed experimental protocols, summarized quantitative data, and visual representations of the experimental workflow.
Direct Yellow 106, a stilbene-azo dye, is utilized in the textile industry for dyeing cotton, viscose, and their blends.[1] The release of this and other dyes into wastewater poses significant environmental challenges, necessitating effective removal strategies. Adsorption has emerged as a promising method for dye remediation due to its efficiency and cost-effectiveness. This document outlines the methodologies for studying the adsorption of Direct Yellow 106 on different materials, with a focus on activated carbon derived from coconut palm shell, for which specific data is available. Protocols for other potential adsorbent materials such as biomass and clay minerals are also presented based on general studies of similar anionic azo dyes.
Adsorbent Materials and Preparation
A variety of materials can be investigated for the adsorption of Direct Yellow 106. These broadly include:
-
Activated Carbon: Commercially available or synthesized from agricultural waste (e.g., coconut shells, jackfruit leaves) through physical or chemical activation.[2]
-
Biomass: Unmodified or chemically modified agricultural byproducts (e.g., sugarcane bagasse, rice husk).
-
Clay Minerals: Natural or modified clays such as bentonite and kaolin.
-
Polymers: Synthetic polymers and biopolymers like chitosan.[3]
Protocol for Adsorbent Preparation (General):
-
Washing and Drying: The raw material is thoroughly washed with distilled water to remove impurities and then dried in an oven at a specific temperature (e.g., 105°C) until a constant weight is achieved.
-
Size Reduction: The dried material is ground and sieved to obtain a uniform particle size.
-
Activation/Modification (Optional):
-
Chemical Activation: Impregnation with an activating agent (e.g., H₃PO₄, KOH, ZnCl₂) followed by carbonization in a furnace under an inert atmosphere at a high temperature (e.g., 500-800°C).
-
Physical Activation: Carbonization followed by activation with steam or CO₂ at elevated temperatures.
-
Surface Modification: Treatment with acids, bases, or other chemical agents to introduce specific functional groups.
-
-
Final Washing and Drying: The prepared adsorbent is washed again to remove any residual chemicals and dried to a constant weight.
Experimental Protocols for Adsorption Studies
The following protocols are designed for batch adsorption experiments to evaluate the performance of different adsorbents for the removal of Direct Yellow 106.
Preparation of Direct Yellow 106 Stock Solution:
A stock solution of Direct Yellow 106 (Molecular Formula: C₄₈H₂₆N₈Na₆O₁₈S₆, Molecular Weight: 1333.10 g/mol ) is prepared by dissolving a precisely weighed amount of the dye powder in deionized water.[1] Working solutions of desired concentrations are then prepared by diluting the stock solution. The concentration of the dye solution can be determined using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax), which is approximately 404 nm.[2]
Batch Adsorption Experiments:
These experiments are typically conducted in a series of flasks containing a known volume of dye solution of a specific initial concentration and a pre-weighed amount of the adsorbent. The flasks are agitated at a constant speed in a shaker at a controlled temperature.
Protocol:
-
Add a specific amount of adsorbent (e.g., 0.1 g) to a series of flasks.
-
Add a known volume (e.g., 50 mL) of Direct Yellow 106 solution of a specific concentration to each flask.
-
Adjust the initial pH of the solutions to the desired value using dilute HCl or NaOH. For anionic dyes like Direct Yellow 106, adsorption is often more favorable in acidic conditions.[4]
-
Place the flasks in a temperature-controlled shaker and agitate at a constant speed (e.g., 150 rpm) for a predetermined contact time.
-
After the specified time, separate the adsorbent from the solution by filtration or centrifugation.
-
Analyze the final concentration of Direct Yellow 106 in the supernatant using a UV-Vis spectrophotometer.
-
Calculate the amount of dye adsorbed per unit mass of adsorbent at equilibrium (qe, in mg/g) and the percentage of dye removal using the following equations:
-
Adsorption Capacity (qe): qe = (C₀ - Ce) * V / m
-
Percentage Removal (%): % Removal = ((C₀ - Ce) / C₀) * 100
Where:
-
C₀ = Initial dye concentration (mg/L)
-
Ce = Equilibrium dye concentration (mg/L)
-
V = Volume of the solution (L)
-
m = Mass of the adsorbent (g)
-
Kinetic Studies:
Kinetic studies are performed to determine the rate of adsorption. The experimental setup is similar to the batch adsorption experiments, but samples are withdrawn at different time intervals.
Protocol:
-
Follow steps 1-3 of the batch adsorption protocol.
-
Agitate the flasks and withdraw samples at various time intervals (e.g., 5, 10, 20, 30, 60, 120 minutes) until equilibrium is reached.
-
Analyze the dye concentration in each sample after separating the adsorbent.
-
Plot the adsorption capacity (qt) versus time (t).
-
Analyze the experimental data using kinetic models such as the pseudo-first-order and pseudo-second-order models to determine the adsorption rate constants.
Isotherm Studies:
Isotherm studies describe the relationship between the amount of dye adsorbed and the remaining dye concentration in the solution at equilibrium.
Protocol:
-
Follow steps 1-3 of the batch adsorption protocol.
-
Vary the initial concentration of the Direct Yellow 106 solution while keeping the adsorbent dose, temperature, and pH constant.
-
Agitate the flasks until equilibrium is reached (determined from kinetic studies).
-
Analyze the equilibrium concentration of the dye in each solution.
-
Plot the equilibrium adsorption capacity (qe) versus the equilibrium concentration (Ce).
-
Fit the experimental data to isotherm models such as the Langmuir and Freundlich models to determine the adsorption capacity and the nature of the adsorption process.[3][5]
Data Presentation
The quantitative data obtained from the adsorption experiments should be summarized in tables for clear comparison.
Table 1: Adsorption of Direct Yellow 106 on Activated Carbon from Coconut Palm Shell [2]
| Parameter | Value |
| Adsorbent | Activated Carbon from Coconut Palm Shell |
| Initial pH | 2.0 |
| Temperature (°C) | 30 |
| Stirring Speed (rpm) | 120 |
| Maximum Adsorption Capacity (qm) from Langmuir Model (mg/g) | 100 |
| Kinetic Model | Pseudo-second-order |
| Isotherm Model | Langmuir |
Table 2: Representative Adsorption Data for Anionic Dyes on Various Materials (for comparative purposes)
| Adsorbent Material | Anionic Dye | Maximum Adsorption Capacity (qm) (mg/g) | Optimal pH | Kinetic Model | Isotherm Model | Reference |
| Jackfruit Leaf Carbon | Direct Yellow 12 | 11.21 | - | Pseudo-first-order | Langmuir, Freundlich | |
| Kaolin | Basic Yellow Dye | - | 2-10 | Pseudo-second-order | Freundlich | [6] |
| Chitosan-coated Cellulose | Anionic Dye | Higher than unmodified cellulose | Acidic | - | - | [3] |
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols for studying the adsorption of Direct Yellow 106.
Caption: Experimental workflow for Direct Yellow 106 adsorption studies.
Caption: Simplified relationship of Direct Yellow 106 adsorption.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Direct Yellow 106
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the qualitative and quantitative analysis of Direct Yellow 106, a stilbene-based bis-azo dye. The described protocol is applicable for the analysis of the dye in bulk form and in aqueous solutions. This method utilizes a reversed-phase C18 column with gradient elution and UV-Vis detection, providing a reliable and reproducible analytical procedure for quality control and research purposes.
Introduction
Direct Yellow 106 (CAS No. 12222-60-5) is a water-soluble anionic dye used in the textile industry for dyeing cellulosic fibers such as cotton and viscose.[1][2] Its molecular formula is C₄₈H₂₆N₈Na₆O₁₈S₆, with a molecular weight of 1333.10 g/mol .[2][3] Due to its complex structure and potential environmental impact, a validated analytical method is crucial for monitoring its presence and purity. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of azo dyes due to its high resolution, sensitivity, and accuracy.[4] This document provides a comprehensive protocol for the HPLC analysis of Direct Yellow 106.
Chemical Properties of Direct Yellow 106
| Property | Value |
| CAS Number | 12222-60-5[2] |
| Molecular Formula | C₄₈H₂₆N₈Na₆O₁₈S₆[2][3] |
| Molecular Weight | 1333.10 g/mol [2][3] |
| Appearance | Orange-yellow powder[1][2] |
| Solubility | Easily soluble in water[1] |
Experimental Protocol
Materials and Reagents
-
Direct Yellow 106 reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 20 mM Ammonium acetate buffer with 0.1% formic acid in water, pH adjusted to 6.5 |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-40 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Maximum absorbance wavelength (λmax) of Direct Yellow 106 (to be determined by DAD, expected in the visible range) |
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Direct Yellow 106 reference standard and dissolve it in 10 mL of deionized water in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by diluting the stock standard solution with the initial mobile phase composition (90% Mobile Phase A, 10% Mobile Phase B).
Sample Preparation (Aqueous Solution)
-
For aqueous samples containing Direct Yellow 106, dilute the sample with deionized water to bring the concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial before injection.
Data Presentation
System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Experimental Workflow Diagram
References
Application Notes and Protocols for the Use of C.I. Direct Yellow 106 (CAS 12222-60-5) in Textile Dyeing Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of C.I. Direct Yellow 106 (CAS: 12222-60-5) in textile dyeing research, with a focus on its application to cellulosic fibers such as cotton. This document includes detailed experimental protocols, quantitative data on dyeing parameters, and visualizations of the dyeing process.
Introduction
C.I. Direct Yellow 106 is a stilbene-based bis-azo direct dye used for dyeing cellulosic fibers like cotton and viscose.[1] Its application in research is primarily focused on optimizing dyeing processes and, more recently, in environmental studies concerning wastewater treatment.[1] Direct dyes are water-soluble anionic dyes that are applied to cellulosic fibers from a dyebath containing an electrolyte, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄). The electrolyte plays a crucial role in the dyeing mechanism by assisting in the exhaustion of the dye onto the fiber.
Principle of Direct Dyeing on Cellulosic Fibers
The dyeing of cellulosic fibers with direct dyes is a physical adsorption process. In an aqueous solution, both the direct dye molecules and the cellulosic fibers (like cotton) develop a negative surface charge. This results in an electrostatic repulsion between the dye and the fiber, which hinders the dye uptake.
To overcome this repulsion, an electrolyte is added to the dyebath. The positively charged sodium ions (Na⁺) from the salt are attracted to the negatively charged surface of the cellulosic fibers, forming a neutral substrate. This neutralization of the surface charge allows the anionic dye molecules to approach and adsorb onto the fiber surface through non-covalent interactions such as hydrogen bonding and van der Waals forces. The efficiency of the dyeing process is influenced by several parameters, including dye concentration, temperature, electrolyte concentration, liquor ratio, and dyeing time.
Quantitative Data on Dyeing Parameters
The following tables summarize the impact of key parameters on the dyeing performance of direct dyes on cotton. The data presented is representative and based on studies of similar direct dyes, illustrating the expected trends.
Table 1: Effect of Salt Concentration on Color Strength
| Salt Concentration (g/L) | Color Strength (K/S) |
| 0 | 2.5 |
| 5 | 5.8 |
| 10 | 8.2 |
| 15 | 9.5 |
| 20 | 9.6 |
Table 2: Effect of Dyeing Temperature on Color Strength
| Temperature (°C) | Color Strength (K/S) |
| 40 | 4.5 |
| 50 | 6.2 |
| 60 | 7.8 |
| 70 | 9.1 |
| 80 | 9.0 |
| 90 | 8.5 |
Table 3: Effect of Dyeing Time on Color Strength
| Time (minutes) | Color Strength (K/S) |
| 20 | 4.8 |
| 30 | 6.5 |
| 40 | 7.9 |
| 50 | 8.8 |
| 60 | 9.2 |
| 70 | 9.2 |
Table 4: Fastness Properties of C.I. Direct Yellow 106
| Fastness Test | Rating (ISO) |
| Light Fastness | 3 |
| Washing Fastness (Fading) | 4 |
| Washing Fastness (Staining) | 2 |
| Acid Resistance (Fading) | 5 |
| Acid Resistance (Staining) | 5 |
| Alkali Resistance (Fading) | 3 |
| Alkali Resistance (Staining) | 2 |
Experimental Protocols
The following protocols are adapted from methodologies used for dyeing cotton with direct dyes and provide a framework for experimental research with C.I. Direct Yellow 106.
Protocol 1: General Procedure for Dyeing Cotton with C.I. Direct Yellow 106
Materials:
-
C.I. Direct Yellow 106 (CAS 12222-60-5)
-
Scoured and bleached cotton fabric
-
Sodium chloride (NaCl) or Sodium sulfate (Na₂SO₄)
-
Distilled water
-
Laboratory dyeing machine (e.g., shaking water bath or beaker dyeing machine)
-
Spectrophotometer for color strength measurement
Procedure:
-
Dye Stock Solution Preparation: Prepare a stock solution of C.I. Direct Yellow 106 (e.g., 1 g/L) in distilled water.
-
Dye Bath Preparation: For each experiment, prepare a dyebath in a beaker with the required amount of dye stock solution, electrolyte (e.g., 10 g/L NaCl), and distilled water to achieve the desired liquor ratio (e.g., 1:30).
-
Dyeing: a. Introduce the pre-wetted cotton fabric sample into the dyebath at room temperature. b. Raise the temperature of the dyebath to the desired dyeing temperature (e.g., 70°C) at a rate of 2°C/minute. c. Maintain the dyeing at this temperature for the specified duration (e.g., 60 minutes), ensuring continuous agitation.
-
After-treatment: a. After dyeing, cool the dyebath to room temperature. b. Remove the dyed fabric and rinse it thoroughly with cold water. c. Perform a soaping treatment to remove unfixed dye. Wash the fabric with a solution containing 2 g/L of a non-ionic detergent at 60°C for 15 minutes. d. Rinse the fabric again with hot and cold water. e. Squeeze the excess water and air-dry the fabric.
-
Evaluation: a. Measure the color strength (K/S) of the dyed fabric using a spectrophotometer. b. Evaluate the color fastness properties (e.g., washing, light, rubbing) according to standard ISO methods.
Protocol 2: Investigation of the Effect of Salt Concentration
Objective: To determine the optimal salt concentration for dyeing cotton with C.I. Direct Yellow 106.
Procedure:
-
Follow the General Dyeing Procedure (Protocol 1).
-
Prepare a series of dyebaths with varying concentrations of NaCl (e.g., 0, 5, 10, 15, 20 g/L).
-
Keep all other parameters constant:
-
Dye concentration: 1% on the weight of fabric (o.w.f.)
-
Liquor ratio: 1:30
-
Dyeing temperature: 70°C
-
Dyeing time: 60 minutes
-
-
Dye the cotton samples in each dyebath.
-
After dyeing and after-treatment, measure the K/S values for each sample.
-
Plot a graph of K/S versus salt concentration to determine the optimal concentration.
Visualizations
Dyeing Mechanism of Direct Dyes on Cellulosic Fibers
Caption: Mechanism of direct dye adsorption on cellulosic fibers.
Experimental Workflow for Optimizing Dyeing Parameters
Caption: Workflow for optimizing dyeing process parameters.
References
Application Note and Protocol for Measuring the Fluorescence Lifetime of Direct Yellow 106
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Yellow 106 is a stilbene-based azo dye with potential applications in various fields, including as a fluorescent probe in biological and chemical research.[1] The fluorescence lifetime of a fluorophore is a critical parameter that provides insights into its local environment and molecular interactions. This application note provides a detailed protocol for measuring the fluorescence lifetime of Direct Yellow 106 using Time-Correlated Single Photon Counting (TCSPC), a robust and widely used technique for determining fluorescence lifetimes in the nanosecond range.[2]
Principle of Time-Correlated Single Photon Counting (TCSPC)
TCSPC is a highly sensitive technique that measures the time delay between the excitation of a sample by a short pulse of light and the detection of the first emitted photon.[3] By repeating this process millions of times and creating a histogram of the arrival times of the photons, a fluorescence decay curve is constructed. The fluorescence lifetime (τ) is then determined by fitting this decay curve to an exponential function.[4]
Estimated Photophysical Properties of Direct Yellow 106
Table 1: Estimated and Literature-Based Photophysical Properties
| Parameter | Estimated/Reported Value | Source/Justification |
| Excitation Maximum (λex) | ~350 - 400 nm | Based on the absorbance of stilbene derivatives and other yellow azo dyes.[7][8] |
| Emission Maximum (λem) | ~450 - 500 nm | Stilbene-based fluorescent dyes often emit in the blue-green region of the spectrum.[9] |
| Expected Fluorescence Lifetime (τ) | 1 - 15 ns | Based on reported lifetimes of similar stilbene-based and azo dyes.[5][6] |
| Molar Extinction Coefficient (ε) | Not specifically known | Azo dyes typically have high molar extinction coefficients. |
| Quantum Yield (Φ) | Not specifically known | Highly variable depending on the specific dye structure and solvent. |
Experimental Setup
A typical TCSPC setup for measuring the fluorescence lifetime of a dye in solution is required. The key components are illustrated in the workflow diagram below.
Figure 1: A schematic diagram of the experimental workflow for measuring the fluorescence lifetime of Direct Yellow 106 using Time-Correlated Single Photon Counting (TCSPC).
Experimental Protocols
Sample Preparation
-
Solvent Selection: Dissolve Direct Yellow 106 in a suitable solvent. Spectroscopic grade solvents such as ethanol, methanol, or dimethyl sulfoxide (DMSO) are recommended to minimize interference from impurities. The choice of solvent can influence the fluorescence lifetime.
-
Concentration: Prepare a stock solution of Direct Yellow 106. From the stock solution, prepare a dilute sample solution with an absorbance of less than 0.1 at the excitation wavelength in a 1 cm path length cuvette. This is crucial to avoid inner filter effects and re-absorption of emitted photons.[10]
-
Reference Standard: Prepare a solution of a well-characterized fluorescence lifetime standard, such as a solution of p-terphenyl in cyclohexane or a commercially available lifetime standard, for instrument validation.
Instrument Calibration and Setup
-
Instrument Response Function (IRF) Measurement:
-
Fill a cuvette with a scattering solution (e.g., a dilute suspension of non-dairy creamer or Ludox® in water).
-
Place the cuvette in the sample holder.
-
Set the excitation and emission wavelengths to be the same.
-
Acquire the IRF, which represents the time profile of the excitation pulse as measured by the detection system. The full width at half maximum (FWHM) of the IRF determines the time resolution of the instrument.
-
-
Instrument Settings:
-
Excitation Wavelength: Based on the estimated absorbance, select a pulsed laser diode with an emission wavelength in the range of 375 nm to 405 nm.
-
Emission Wavelength: Use a long-pass or band-pass filter to selectively detect the fluorescence emission of Direct Yellow 106, estimated to be in the 450-500 nm range.
-
Repetition Rate: Set the repetition rate of the laser such that the time between pulses is at least 5-10 times the expected fluorescence lifetime of the sample to ensure complete decay before the next excitation pulse.
-
Photon Counting Rate: Adjust the excitation intensity to keep the photon counting rate below 5% of the laser repetition rate to avoid pulse pile-up artifacts.[11]
-
Data Acquisition
-
Place the cuvette containing the Direct Yellow 106 solution in the sample holder.
-
Acquire the fluorescence decay data until a sufficient number of photon counts are collected in the peak channel (typically >10,000 counts) to ensure good statistical accuracy.
-
Record the fluorescence decay of the solvent blank to check for any background fluorescence.
-
(Optional but recommended) Measure the fluorescence decay of the reference standard under the same experimental conditions.
Data Analysis
-
Deconvolution: The measured fluorescence decay is a convolution of the true fluorescence decay and the instrument response function. Use deconvolution software to extract the true decay profile.
-
Lifetime Fitting: Fit the deconvoluted decay data to a single or multi-exponential decay model to determine the fluorescence lifetime(s) and their respective amplitudes. The goodness of the fit is typically evaluated by examining the chi-squared (χ²) value and the randomness of the residuals.
Data Presentation
The quantitative data from the fluorescence lifetime measurements should be summarized in a clear and structured table for easy comparison and interpretation.
Table 2: Example Data Table for Fluorescence Lifetime of Direct Yellow 106
| Sample | Solvent | Excitation λ (nm) | Emission λ (nm) | Lifetime (τ) (ns) | χ² |
| Direct Yellow 106 | Ethanol | 375 | 480 | [Insert Value] | [Insert Value] |
| Direct Yellow 106 | DMSO | 375 | 495 | [Insert Value] | [Insert Value] |
| Reference Standard | Cyclohexane | 280 | 340 | [Insert Value] | [Insert Value] |
Logical Relationships in Data Analysis
The process of obtaining the final fluorescence lifetime value from the raw data involves a series of logical steps.
Figure 2: A flowchart illustrating the logical steps involved in the analysis of TCSPC data to determine the fluorescence lifetime.
Conclusion
This application note provides a comprehensive protocol for measuring the fluorescence lifetime of Direct Yellow 106 using TCSPC. By following these guidelines, researchers can obtain accurate and reproducible fluorescence lifetime data, which is essential for characterizing the photophysical properties of this dye and for its potential applications in various research and development areas. Careful sample preparation and instrument calibration are paramount for achieving high-quality results.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Lifetime-based analysis of binary fluorophores mixtures in the low photon count limit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 4. bhu.ac.in [bhu.ac.in]
- 5. Systematic Study of Solid-State Fluorescence and Molecular Packing of Methoxy-trans-Stilbene Derivatives, Exploration of Weak Intermolecular Interactions Based on Hirshfeld Surface Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Spectrum [Diphenyl Stilbene] | AAT Bioquest [aatbio.com]
- 8. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 9. mdpi.com [mdpi.com]
- 10. ATTO-TEC GmbH - Determination of Fluorescence Lifetime [atto-tec.com]
- 11. ridl.cfd.rit.edu [ridl.cfd.rit.edu]
Application Notes: Direct Yellow 106 as a Photosensitizer in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Yellow 106, a stilbene-azo dye, presents significant potential as a photosensitizer in various chemical reactions. Its molecular structure, characterized by an extended π-conjugated system incorporating both stilbene and azo functionalities, allows for strong absorption of visible light, a critical prerequisite for a photosensitizer. Upon photoexcitation, Direct Yellow 106 can initiate chemical transformations through either energy transfer or electron transfer pathways. These application notes provide an overview of its potential applications, key photophysical properties, and detailed protocols for its use in representative chemical reactions.
While Direct Yellow 106 has been traditionally used as a textile dye, its photochemical properties suggest its utility in modern synthetic organic chemistry, particularly in photoredox catalysis and photodynamic therapy. The stilbene component is known for its ability to undergo photocyclization, while the azo group can exhibit reversible trans-cis photoisomerization.[1][2] These intrinsic properties, combined with its ability to act as a photosensitizer, open avenues for its application in novel synthetic methodologies.
Photophysical and Chemical Properties
Direct Yellow 106 is an orange-yellow powder that is soluble in water.[1] Its chemical structure and properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | C.I. Direct Yellow 106 | [3] |
| CAS Number | 12222-60-5 | [3] |
| Molecular Formula | C₄₈H₂₆N₈Na₆O₁₈S₆ | [3] |
| Molecular Weight | 1333.10 g/mol | [3] |
| Molecular Structure | Single azo, Stilbenes | [3] |
| Appearance | Orange-yellow powder | [1] |
| Solubility | Soluble in water | [1] |
Proposed Mechanism of Photosensitization
Organic dyes like Direct Yellow 106 can act as photosensitizers primarily through two mechanisms: photoinduced electron transfer (PET) and energy transfer (EnT).[4][5] In the context of promoting chemical reactions, the triplet-triplet energy transfer mechanism is of significant interest.
Figure 1: General mechanism of triplet-triplet energy transfer photosensitization.
Application: [2+2] Photocycloaddition of Olefins
This protocol describes a representative procedure for the use of Direct Yellow 106 as a photosensitizer in the [2+2] cycloaddition of two olefin molecules. This reaction is a classic example of a photochemically induced process that can be facilitated by a triplet sensitizer.
Experimental Protocol
Materials:
-
Direct Yellow 106
-
Substrate 1 (e.g., cinnamic acid)
-
Substrate 2 (e.g., dimethyl maleate)
-
Solvent (e.g., acetonitrile, spectroscopic grade)
-
Light source (e.g., 450 nm LED photoreactor)
-
Reaction vessel (e.g., Schlenk tube or quartz cuvette)
-
Stirring plate and stir bar
-
Standard laboratory glassware for workup and purification
-
Deuterated solvent for NMR analysis (e.g., CDCl₃)
Procedure:
-
Reaction Setup:
-
To a 10 mL Schlenk tube equipped with a magnetic stir bar, add Direct Yellow 106 (0.01 mmol, 1 mol%).
-
Add cinnamic acid (1.0 mmol) and dimethyl maleate (1.2 mmol).
-
Add 5 mL of degassed acetonitrile.
-
Seal the tube with a rubber septum and purge with an inert gas (e.g., nitrogen or argon) for 15 minutes to remove oxygen, which can quench the triplet excited state of the photosensitizer.
-
-
Photoreaction:
-
Place the sealed reaction tube in a 450 nm LED photoreactor.
-
Ensure the reaction mixture is being stirred vigorously to ensure even illumination.
-
Irradiate the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by taking small aliquots for analysis by ¹H NMR or GC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the cyclobutane product.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Figure 2: Experimental workflow for the photosensitized [2+2] cycloaddition.
Application in Photodynamic Therapy (PDT)
Azo dyes are also being investigated for their potential in photodynamic therapy.[6][7] In PDT, a photosensitizer is administered and accumulates in target tissues, such as tumors. Upon irradiation with light of a specific wavelength, the photosensitizer generates reactive oxygen species (ROS), such as singlet oxygen, which can lead to cell death. The ability of Direct Yellow 106 to absorb visible light and potentially generate ROS upon photoexcitation makes it a candidate for further investigation in this field.
Safety and Handling
Direct Yellow 106 should be handled in accordance with standard laboratory safety procedures. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Direct Yellow 106 is a promising candidate for use as a photosensitizer in a variety of chemical reactions. Its strong absorption in the visible spectrum and the photochemical reactivity associated with its stilbene and azo moieties make it a versatile tool for synthetic chemists. The provided protocol for a [2+2] cycloaddition serves as a starting point for exploring its synthetic utility. Further research into its photophysical properties and applications in areas such as photoredox catalysis and photodynamic therapy is warranted.
References
- 1. Azo dye - Wikipedia [en.wikipedia.org]
- 2. Electronic effects on photochemistry: the diverse reaction dynamics of highly excited stilbenes and azobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. BJOC - Photocatalysis with organic dyes: facile access to reactive intermediates for synthesis [beilstein-journals.org]
- 5. d-nb.info [d-nb.info]
- 6. An azo dye for photodynamic therapy that is activated selectively by two-photon excitation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. An azo dye for photodynamic therapy that is activated selectively by two-photon excitation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Fluorescence Signal of Direct Yellow 106
Welcome to the technical support center for Direct Yellow 106. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the fluorescence signal in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Direct Yellow 106 and why is its fluorescence important?
Direct Yellow 106 is a fluorescent dye belonging to the stilbene class of molecules. Its chemical formula is C₄₈H₂₆N₈Na₆O₁₈S₆ and it has a molecular weight of 1333.10 g/mol .[1] Due to its fluorescent properties, it has applications in various research areas, including as a dyeing agent for cotton fabrics and potentially in fluorescence microscopy. A strong and stable fluorescence signal is crucial for sensitive and accurate detection in these applications.
Q2: What are the key factors that can influence the fluorescence signal of Direct Yellow 106?
The fluorescence intensity of Direct Yellow 106, like other fluorophores, is sensitive to its environment. Key factors include:
-
Solvent Polarity: The polarity of the solvent can significantly impact the fluorescence quantum yield.
-
pH of the Solution: The fluorescence of many dyes, particularly those with ionizable groups like the sulfonic acid groups in Direct Yellow 106, is pH-dependent.
-
Concentration: At high concentrations, fluorescent dyes can exhibit self-quenching, which reduces the fluorescence signal.
-
Presence of Quenchers: Certain molecules, such as heavy metal ions, can decrease fluorescence intensity.[1]
-
Photobleaching: Prolonged exposure to excitation light can lead to the irreversible destruction of the fluorophore, resulting in signal loss.
Troubleshooting Guide
This guide addresses common issues encountered when using Direct Yellow 106 and provides systematic steps to enhance its fluorescence signal.
Issue 1: Weak or No Fluorescence Signal
A weak or absent fluorescence signal is a common problem. The following workflow can help you diagnose and resolve this issue.
Experimental Workflow for Troubleshooting Weak Signal
Caption: Troubleshooting workflow for a weak fluorescence signal.
Step 1: Verify Dye Concentration
Concentration quenching can significantly reduce fluorescence.
-
Recommendation: Prepare a dilution series of Direct Yellow 106 to determine the optimal concentration range. Start with a stock solution and dilute it to concentrations ranging from micromolar (µM) to nanomolar (nM).
-
Protocol:
-
Prepare a 1 mM stock solution of Direct Yellow 106 in deionized water.
-
Create a serial dilution to obtain concentrations of 100 µM, 10 µM, 1 µM, 100 nM, and 10 nM.
-
Measure the fluorescence intensity of each dilution using a fluorometer with appropriate excitation and emission wavelengths.
-
Plot fluorescence intensity versus concentration to identify the concentration at which the signal plateaus or decreases. The optimal concentration will be in the linear range of this plot.
-
Step 2: Optimize the Solvent System
The solvent environment can dramatically affect fluorescence. While Direct Yellow 106 is water-soluble, altering the solvent polarity may enhance its signal. For a similar sulfonated stilbene dye, Stilbene 420, the quantum yield is higher in methanol than in water.
| Solvent | Fluorescence Quantum Yield (Φ) of Stilbene 420 |
| Methanol | 0.95 |
| Water | 0.82 |
| Data for a similar sulfonated stilbene dye, Stilbene 420.[2] |
-
Recommendation: Experiment with different solvents or solvent mixtures.
-
Protocol:
-
Prepare solutions of Direct Yellow 106 at the optimal concentration (determined in Step 1) in various solvents of different polarities (e.g., water, methanol, ethanol, dimethyl sulfoxide (DMSO)).
-
If the dye has poor solubility in a non-aqueous solvent, you can try solvent mixtures (e.g., water:ethanol ratios of 90:10, 70:30, 50:50).
-
Measure the fluorescence intensity in each solvent or mixture to identify the optimal solvent system.
-
Step 3: Adjust the pH of the Solution
The fluorescence of dyes with acidic or basic functional groups is often pH-dependent. For many fluorescent dyes, adjusting the pH to a more alkaline range can enhance the signal. For some dyes, the fluorescence intensity can increase by a factor of 1.2 to 3.0 when the pH is increased from 6.9 to 8.4.[3]
-
Recommendation: Systematically vary the pH of your Direct Yellow 106 solution to find the optimal pH for maximum fluorescence.
-
Protocol:
-
Prepare a series of buffers with different pH values (e.g., from pH 4 to pH 10).
-
Add a constant concentration of Direct Yellow 106 to each buffer.
-
Measure the fluorescence intensity at each pH.
-
Plot fluorescence intensity versus pH to determine the optimal pH range. For many anionic dyes, a slightly basic pH may be optimal.
-
Issue 2: Signal Fades Quickly (Photobleaching)
Photobleaching is the light-induced degradation of the fluorophore.
Logical Relationship for Mitigating Photobleaching
Caption: Strategies to minimize photobleaching.
-
Recommendations:
-
Minimize Exposure: Reduce the intensity and duration of the excitation light. Use neutral density filters to decrease the light intensity.
-
Use Antifade Reagents: Commercially available antifade mounting media can be used to reduce photobleaching, especially in microscopy applications.
-
Image Acquisition: When performing microscopy, use the lowest laser power and shortest exposure time that still provides an adequate signal-to-noise ratio.
-
Issue 3: High Background Signal
A high background signal can obscure the specific fluorescence of Direct Yellow 106.
-
Recommendations:
-
Washing Steps: Ensure thorough washing steps in your protocol to remove any unbound dye.
-
Blocking: In applications involving biological samples (e.g., cell staining), use appropriate blocking buffers to prevent non-specific binding of the dye.
-
Solvent Purity: Use high-purity solvents to avoid fluorescent impurities.
-
Advanced Strategies for Signal Enhancement
Aggregation-Induced Emission (AIE)
Some stilbene derivatives exhibit a phenomenon called Aggregation-Induced Emission (AIE), where the formation of molecular aggregates leads to a significant increase in fluorescence quantum yield.[4] While Direct Yellow 106 is designed to be water-soluble, inducing controlled aggregation might enhance its fluorescence.
-
Experimental Approach:
-
Induce Aggregation: Prepare solutions of Direct Yellow 106 in a good solvent (e.g., water or DMSO).
-
Add a "poor" solvent (e.g., a non-polar solvent like hexane or a less polar solvent in which the dye is insoluble) in varying proportions.
-
Monitor the fluorescence intensity as the proportion of the poor solvent increases. A significant increase in fluorescence may indicate AIE.
-
Signaling Pathway for Aggregation-Induced Emission
Caption: Mechanism of Aggregation-Induced Emission (AIE).
Use of Surfactants
Surfactants can influence the aggregation state and local environment of dye molecules, thereby affecting their fluorescence. The effect depends on the type of surfactant and the charge of the dye. For anionic dyes like Direct Yellow 106, cationic surfactants may interact electrostatically.
-
Experimental Approach:
-
Select Surfactants: Choose a range of surfactants to test, including cationic (e.g., CTAB), anionic (e.g., SDS), and non-ionic (e.g., Triton X-100) surfactants.
-
Concentration Series: For each surfactant, prepare a series of solutions with concentrations below and above its critical micelle concentration (CMC).
-
Measure Fluorescence: Add a constant concentration of Direct Yellow 106 to each surfactant solution and measure the fluorescence intensity.
-
Analyze Results: Determine which surfactant and concentration range leads to the most significant fluorescence enhancement. Anionic surfactants have been shown to enhance the fluorescence of some anionic dyes.[5]
-
By systematically addressing these factors, you can significantly improve the fluorescence signal of Direct Yellow 106 in your experiments, leading to more reliable and sensitive results.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Anionic, Cationic and Nonionic Surfactants as Dispersing Agents for Graphene Based on the Fluorescence of Riboflavin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Surfactant-induced fluorescence changes in fluorescein dye - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting uneven staining with Direct Yellow 106
This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during staining procedures with C.I. Direct Yellow 106, helping researchers, scientists, and drug development professionals achieve uniform and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is C.I. Direct Yellow 106?
A1: C.I. Direct Yellow 106 is a stilbene-based bis-azo anionic dye.[1][2] It is water-soluble and is commonly used for dyeing cellulosic fibers such as cotton and viscose.[2][3]
Q2: What are the most common causes of uneven staining with Direct Yellow 106?
A2: Uneven staining with direct dyes like Direct Yellow 106 is often attributed to several factors:
-
Dye Aggregation: The dye molecules clump together in the solution, preventing uniform diffusion into the substrate.[4]
-
Improper Salt Concentration: Incorrect salt levels can lead to rapid, uncontrolled dye uptake.[4][5]
-
Incorrect pH: The pH of the dyebath significantly influences the dye's interaction with the substrate.[1]
-
Inadequate Temperature Control: Temperature affects the rate of dyeing and the migration of the dye within the fibers.[4]
-
Water Hardness: The presence of calcium and magnesium ions in hard water can cause the dye to precipitate, leading to spotting.[5]
Q3: How does pH affect staining with Direct Yellow 106?
A3: As an anionic dye, the adsorption of Direct Yellow 106 is pH-dependent. An acidic pH is often optimal for the adsorption of anionic dyes.[1] However, for direct dyeing of cellulosic fibers, a neutral to slightly alkaline bath is also common.[6] It is recommended to empirically determine the optimal pH for your specific application.
Q4: What is the role of salt in the dyeing process?
A4: Salt, typically sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), is added to the dye bath to enhance the exhaustion of the direct dye onto the cellulosic fibers.[4][5] It helps to neutralize the negative surface charge of the fibers, allowing the anionic dye molecules to approach and bind more effectively.[4] However, adding salt too quickly or in excessive amounts can promote dye aggregation and cause uneven staining.[5]
Q5: Can temperature fluctuations cause uneven staining?
A5: Yes, temperature is a critical parameter. Increasing the temperature generally increases the rate of dyeing and improves dye migration, which can lead to more level and uniform staining.[4] For direct dyes with a tendency to aggregate, higher temperatures can help to break up these aggregates.[7] It is important to raise the temperature gradually and maintain it at the optimal level for the duration of the staining process.
Troubleshooting Guide: Uneven Staining
This guide provides a systematic approach to diagnosing and resolving uneven staining issues with Direct Yellow 106.
Problem: Patchy or Streaky Staining
// Nodes Start [label="Start:\nPatchy/Streaky Staining", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Aggregation [label="Check for Dye Aggregation", fillcolor="#F1F3F4", fontcolor="#202124"]; Improve_Dissolution [label="Action:\nImprove Dye Dissolution\n- Prepare fresh solution\n- Filter solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Salt [label="Review Salt Addition", fillcolor="#F1F3F4", fontcolor="#202124"]; Adjust_Salt [label="Action:\nAdd Salt Gradually\n- Add in portions\n- Start with lower concentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Temp [label="Evaluate Temperature Profile", fillcolor="#F1F3F4", fontcolor="#202124"]; Adjust_Temp [label="Action:\nOptimize Temperature\n- Gradual temperature ramp\n- Maintain consistent temp", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Result:\nEven Staining", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Aggregation [label="Visual Inspection"]; Check_Aggregation -> Improve_Dissolution [label="Precipitate Visible"]; Check_Aggregation -> Check_Salt [label="No Visible Precipitate"]; Improve_Dissolution -> Check_Salt; Check_Salt -> Adjust_Salt [label="Salt Added at Once"]; Check_Salt -> Check_Temp [label="Gradual Salt Addition"]; Adjust_Salt -> Check_Temp; Check_Temp -> Adjust_Temp [label="Rapid Heating"]; Check_Temp -> End [label="Optimal Profile"]; Adjust_Temp -> End; } DOT Caption: Troubleshooting workflow for patchy or streaky staining.
Problem: Light or Faint Staining
// Nodes Start [label="Start:\nLight/Faint Staining", fillcolor="#FBBC05", fontcolor="#202124"]; Check_pH [label="Verify Dye Bath pH", fillcolor="#F1F3F4", fontcolor="#202124"]; Adjust_pH [label="Action:\nAdjust pH\n(Acidic for adsorption,\nNeutral/Alkaline for dyeing)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Salt_Conc [label="Check Salt Concentration", fillcolor="#F1F3F4", fontcolor="#202124"]; Increase_Salt [label="Action:\nIncrease Salt Concentration\n(within optimal range)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Dye_Conc [label="Review Dye Concentration", fillcolor="#F1F3F4", fontcolor="#202124"]; Increase_Dye [label="Action:\nIncrease Dye Concentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Result:\nDesired Staining Intensity", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_pH; Check_pH -> Adjust_pH [label="pH Out of Range"]; Check_pH -> Check_Salt_Conc [label="pH is Optimal"]; Adjust_pH -> Check_Salt_Conc; Check_Salt_Conc -> Increase_Salt [label="Concentration Too Low"]; Check_Salt_Conc -> Check_Dye_Conc [label="Concentration is Optimal"]; Increase_Salt -> Check_Dye_Conc; Check_Dye_Conc -> Increase_Dye [label="Concentration Too Low"]; Check_Dye_Conc -> End [label="Concentration is Optimal"]; Increase_Dye -> End; } DOT Caption: Troubleshooting workflow for light or faint staining.
Experimental Parameters and Data
The following table summarizes key experimental parameters that influence the staining outcome with Direct Yellow 106. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for your specific substrate and experimental setup.
| Parameter | General Recommendation | Potential Impact of Non-Optimal Conditions |
| Dye Concentration | Dependent on desired shade intensity | Too low: Faint staining; Too high: Aggregation, unevenness |
| Temperature | 80-95°C for cotton[7] | Too low: Poor dye penetration; Too high: Reduced dye uptake[7] |
| pH | Acidic for optimal adsorption[1]; Neutral to slightly alkaline for dyeing[6] | Incorrect pH can lead to poor dye uptake and unevenness |
| Salt Concentration | 5-20% on weight of material (e.g., NaCl or Na₂SO₄)[4] | Too low: Poor exhaustion; Too high/added too fast: Aggregation, uneven staining[5] |
| Water Quality | Use deionized or distilled water | Hard water can cause dye precipitation and spotting[5] |
Experimental Protocol: General Procedure for Staining Cotton with Direct Yellow 106
This protocol provides a general framework for staining cotton fibers. Optimization of specific parameters is encouraged.
-
Preparation of the Dye Solution:
-
Accurately weigh the required amount of Direct Yellow 106 powder.
-
Create a paste by mixing the dye with a small amount of cold deionized water.
-
Gradually add hot (80-90°C) deionized water to the paste while stirring continuously until the dye is fully dissolved.
-
Filter the dye solution to remove any undissolved particles or aggregates.
-
-
Dye Bath Preparation:
-
Fill the dyeing vessel with the required volume of deionized water.
-
Add a wetting agent (optional, typically 0.5-1.0 g/L) and a sequestering agent if water hardness is a concern.
-
Add the prepared dye solution to the bath and mix thoroughly.
-
Adjust the pH of the dye bath to the desired level (e.g., neutral to slightly alkaline, or acidic, depending on optimization).
-
-
Staining Procedure:
-
Introduce the wetted cotton substrate into the dye bath at a starting temperature of approximately 40°C.
-
Gradually increase the temperature of the dye bath to the target dyeing temperature (e.g., 90-95°C) over 30-45 minutes.
-
Once the target temperature is reached, begin the gradual addition of the pre-dissolved salt (e.g., NaCl) in portions over 20-30 minutes.
-
Maintain the dyeing at the target temperature for 45-60 minutes, ensuring gentle agitation for uniform staining.
-
-
Rinsing and Drying:
-
After dyeing, gradually cool the dye bath.
-
Remove the substrate and rinse thoroughly with cold water until the rinse water runs clear.
-
A final rinse with hot water can help remove any loosely bound dye.
-
Squeeze out excess water and allow the substrate to air dry or dry in an oven at a moderate temperature.
-
// Nodes Prep_Dye [label="1. Prepare Dye Solution\n(Paste with cold water,\ndissolve with hot water)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prep_Bath [label="2. Prepare Dye Bath\n(Add water, auxiliaries,\ndye solution, adjust pH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Substrate [label="3. Add Substrate\n(Start at 40°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; Heat [label="4. Gradual Heating\n(Ramp to 90-95°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Salt [label="5. Gradual Salt Addition", fillcolor="#F1F3F4", fontcolor="#202124"]; Dyeing [label="6. Maintain Temperature\n(45-60 minutes)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cool_Rinse [label="7. Cool and Rinse", fillcolor="#F1F3F4", fontcolor="#202124"]; Dry [label="8. Dry Substrate", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Prep_Dye -> Prep_Bath; Prep_Bath -> Add_Substrate; Add_Substrate -> Heat; Heat -> Add_Salt; Add_Salt -> Dyeing; Dyeing -> Cool_Rinse; Cool_Rinse -> Dry; } DOT Caption: General experimental workflow for staining with Direct Yellow 106.
References
- 1. C.I. Direct Yellow 106 | 12222-60-5 | Benchchem [benchchem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Dyeing of Cotton Fabric with Direct Dyes [textilesphere.com]
- 4. textilelearner.net [textilelearner.net]
- 5. researchgate.net [researchgate.net]
- 6. Direct Yellow 106 Direct Yellow L3r 154% Cotton Paper Direct Dyes [ritan-chemical.com]
- 7. textileapex.com [textileapex.com]
Technical Support Center: Optimizing Direct Yellow 106 Concentration for Cell Viability Assays
Welcome to the technical support center for optimizing the use of Direct Yellow 106 in cell viability experiments. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in determining the optimal concentration of Direct Yellow 106 for their specific cell lines and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is Direct Yellow 106 and why is its concentration critical for cell viability assays?
Direct Yellow 106 is a stilbene-based bis-azo dye.[1] Its primary industrial applications are in dyeing textiles, paper, and other materials.[2][3] When using any compound not specifically designed for biological assays, it is crucial to determine a concentration that does not inherently affect cell viability, as this could interfere with the experimental results. The dye's chemical properties, including its potential to interact with cellular components or assay reagents, necessitate careful optimization to ensure that observed effects are due to the experimental treatment and not the dye itself.
Q2: What is the recommended starting concentration of Direct Yellow 106 for cell viability experiments?
As there is limited publicly available data on the use of Direct Yellow 106 in cell culture, a recommended starting concentration has not been established. It is essential to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A suggested approach is to start with a wide range of concentrations (e.g., from nanomolar to millimolar) to identify a non-toxic range.
Q3: How can I determine if Direct Yellow 106 is interfering with my cell viability assay?
Interference can be assessed by running parallel control experiments. This includes incubating Direct Yellow 106 with the assay reagents in the absence of cells to check for any direct chemical reactions that may alter the readout. Additionally, comparing results from different types of viability assays (e.g., a metabolic assay like MTT versus a membrane integrity assay like Trypan Blue) can help identify assay-specific interference.[4]
Q4: What are the signs of cytotoxicity caused by Direct Yellow 106?
Visual signs of cytotoxicity that can be observed using a microscope include changes in cell morphology (e.g., rounding, shrinking, detachment from the culture plate), a decrease in cell density, and the presence of cellular debris. Quantitative assays will show a dose-dependent decrease in cell viability.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background signal in a colorimetric/fluorometric assay | Direct Yellow 106 may be reacting with the assay reagent (e.g., MTT, resazurin). | 1. Run a control experiment with Direct Yellow 106 and the assay reagent in cell-free media. 2. If a reaction is observed, consider using a different viability assay that relies on a different detection principle (e.g., ATP-based assay or a dye exclusion method). |
| Inconsistent or non-reproducible results | 1. Uneven dissolution of Direct Yellow 106. 2. The dye may be precipitating at the tested concentrations in the culture medium. | 1. Ensure complete dissolution of the Direct Yellow 106 stock solution. Consider using a solvent like DMSO for the initial stock, with a final concentration that is non-toxic to the cells. 2. Visually inspect the wells for any precipitate after adding the dye. If precipitation occurs, use lower concentrations. |
| Discrepancy between microscopic observation and assay results | The dye might be affecting cellular metabolism without causing cell death, leading to inaccurate readings in metabolic assays (e.g., MTT, XTT).[4] | 1. Correlate the results from your primary assay with a secondary method, such as Trypan Blue exclusion, which measures membrane integrity.[5] 2. Consider using a cytotoxicity assay that measures the release of lactate dehydrogenase (LDH) from damaged cells. |
| Cell viability decreases even at very low concentrations of the dye | The specific cell line being used may be highly sensitive to Direct Yellow 106. | 1. Expand the lower end of your concentration range (e.g., picomolar to nanomolar). 2. Reduce the incubation time with the dye. |
Experimental Protocols
Protocol 1: Determining the Non-Toxic Concentration Range of Direct Yellow 106 using MTT Assay
This protocol outlines the steps to determine the concentration range of Direct Yellow 106 that does not exhibit cytotoxic effects on a given cell line. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Direct Yellow 106
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of Direct Yellow 106 Dilutions: Prepare a stock solution of Direct Yellow 106 in an appropriate solvent (e.g., sterile water or DMSO). Perform serial dilutions in complete culture medium to obtain a range of concentrations for testing.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Direct Yellow 106. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.
Data Presentation:
The results of this experiment can be summarized in a table to easily identify the highest concentration of Direct Yellow 106 that does not significantly reduce cell viability.
| Direct Yellow 106 Concentration (µM) | Average Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Control) | 1.25 | 0.08 | 100 |
| 0.1 | 1.23 | 0.07 | 98.4 |
| 1 | 1.21 | 0.09 | 96.8 |
| 10 | 1.15 | 0.11 | 92.0 |
| 50 | 0.98 | 0.10 | 78.4 |
| 100 | 0.62 | 0.06 | 49.6 |
| 250 | 0.21 | 0.04 | 16.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Workflow for determining the optimal concentration of Direct Yellow 106.
References
Addressing solubility issues of Direct Yellow 106 in biological buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues of Direct Yellow 106 in biological buffers.
Frequently Asked Questions (FAQs)
Q1: What is Direct Yellow 106 and what are its basic properties?
Direct Yellow 106 is a stilbene-azo dye.[1] It is an orange-yellow powder that is soluble in water, forming a deep yellow solution.[1] Its chemical formula is C48H26N8Na6O18S6 with a molecular weight of 1333.10 g/mol .[1][2][3]
Q2: Is Direct Yellow 106 soluble in common biological buffers like PBS, TRIS, or HEPES?
While Direct Yellow 106 is generally described as water-soluble, its solubility in biological buffers can be affected by the presence of salts.[1] Direct dyes, as a class, are known to have a tendency to aggregate in aqueous solutions with high ionic strength, which is characteristic of many biological buffers. This aggregation can lead to precipitation or a decrease in the effective concentration of the dye.
Q3: What is the optimal pH for dissolving Direct Yellow 106?
The stability and solubility of Direct Yellow 106 are generally highest in neutral pH environments, typically between 5.5 and 8.5. The presence of sulfonic acid groups in its structure enhances its solubility under alkaline conditions. It is advisable to conduct preliminary solubility tests across a pH range relevant to your specific experiment.
Q4: Can I use organic co-solvents like DMSO or ethanol to prepare a stock solution of Direct Yellow 106?
While there is limited specific data on using co-solvents for Direct Yellow 106 in biological applications, for many organic dyes, a common practice is to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol, which is then diluted to the final working concentration in the aqueous biological buffer. When using co-solvents, it is crucial to ensure the final concentration of the organic solvent in the experimental setup is low enough to not affect the biological system (typically well below 1%).[4][5]
Q5: I am observing precipitation after adding my Direct Yellow 106 stock solution to my cell culture medium. What could be the cause?
Precipitation upon dilution of a stock solution into a buffer or medium can be due to several factors:
-
Aggregation: The high salt concentration of the medium can reduce the solubility of the dye and promote aggregation.
-
"Salting out": The presence of divalent cations like Ca2+ and Mg2+ in many cell culture media can interact with the dye molecules and cause them to precipitate.
-
Temperature effects: Temperature shifts can affect the solubility of both the dye and buffer components, potentially leading to precipitation.
-
pH incompatibility: If the pH of your stock solution or the final solution is outside the optimal range for the dye's solubility, precipitation can occur.
Troubleshooting Guides
Problem 1: Direct Yellow 106 powder is not dissolving completely in my biological buffer.
-
Initial Assessment Workflow
Figure 1. Workflow for addressing initial dissolution issues.
-
Detailed Steps:
-
Verify Buffer pH: Ensure the pH of your biological buffer is within the optimal range of 5.5-8.5. If necessary, adjust the pH.
-
Gentle Heating: Try warming the solution to approximately 37°C while stirring. An increase in temperature can significantly improve the solubility of some dyes.
-
Sonication: Use a bath sonicator to apply ultrasonic energy, which can help break up dye aggregates and facilitate dissolution.
-
Prepare a Concentrated Stock: First, dissolve the dye in a small amount of high-purity water (Milli-Q or equivalent) to create a concentrated stock solution. This stock can then be added to your buffer. If water solubility is still an issue, consider preparing a stock solution in an appropriate organic co-solvent like DMSO.
-
Problem 2: The dye precipitates out of solution after a short period or upon storage.
-
Precipitation Troubleshooting Logic
Figure 2. Decision tree for troubleshooting precipitation.
-
Detailed Steps:
-
Storage Conditions: Avoid storing the dye solution at low temperatures (e.g., 4°C), as this can decrease solubility and cause precipitation. Store at room temperature, protected from light.
-
Ionic Strength: High salt concentrations in buffers can lead to "salting out." If your protocol allows, try preparing the dye in a lower ionic strength buffer. Alternatively, prepare the dye solution fresh before each experiment.
-
Dilution Technique: When diluting a concentrated stock (especially a co-solvent stock), add the stock solution to the buffer drop-wise while vigorously vortexing the buffer. This rapid mixing can prevent localized high concentrations that lead to precipitation.
-
Filtration: After dissolution, filter the solution through a 0.22 µm syringe filter to remove any micro-aggregates that could act as nucleation sites for further precipitation.
-
Data Presentation
Table 1: Factors Influencing Direct Yellow 106 Solubility
| Parameter | Observation | Recommendation |
| pH | Solubility and stability are generally highest at neutral to slightly alkaline pH (5.5-8.5). | Prepare solutions in buffers within this pH range. |
| Ionic Strength | High salt concentrations, common in biological buffers, can promote aggregation and reduce solubility. | Use the lowest salt concentration compatible with your experiment. Prepare solutions fresh. |
| Temperature | Increased temperature can enhance solubility. | Gentle warming (e.g., to 37°C) can aid dissolution. Avoid boiling. |
| Co-solvents | Organic solvents like DMSO or ethanol can be used to create concentrated stock solutions. | Ensure the final concentration of the co-solvent is non-toxic to your biological system (e.g., <0.5% v/v). |
| Divalent Cations | The presence of ions like Ca2+ and Mg2+ may lead to the formation of insoluble salts. | When preparing solutions, consider adding the dye before components containing high concentrations of divalent cations. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of Direct Yellow 106
-
Calculate Mass: Based on the molecular weight of Direct Yellow 106 (1333.10 g/mol ), calculate the mass required for your desired volume of 10 mM stock solution. For example, for 10 mL of a 10 mM solution, you would need 13.33 mg.
-
Initial Dispensing: Weigh out the calculated amount of Direct Yellow 106 powder and place it in a sterile conical tube.
-
Initial Solubilization: Add a small volume of high-purity water (e.g., 1 mL for a final volume of 10 mL) and vortex thoroughly to create a slurry.
-
pH Adjustment (Optional but Recommended): Add a small amount of 1 M TRIS buffer pH 7.5 to the slurry to aid in dissolution.
-
Volume Adjustment: Gradually add high-purity water to reach the final desired volume, vortexing intermittently.
-
Aid Dissolution: If the dye is not fully dissolved, gently warm the solution in a 37°C water bath for 15-30 minutes, followed by brief sonication (5-10 minutes) in a bath sonicator.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Storage: Store the stock solution at room temperature, protected from light.
Protocol 2: Preparation of a Working Solution in a Biological Buffer
-
Buffer Preparation: Prepare your desired biological buffer (e.g., PBS, TRIS-HCl) and ensure its pH is within the optimal range for Direct Yellow 106 solubility.
-
Dilution: While vortexing the biological buffer, slowly add the required volume of the 10 mM Direct Yellow 106 stock solution to achieve your final working concentration.
-
Final Check: Visually inspect the working solution for any signs of precipitation or cloudiness. If observed, refer to the troubleshooting guides.
-
Use Promptly: It is recommended to use the final working solution promptly after preparation to minimize the risk of aggregation and precipitation.
References
Technical Support Center: Enhancing the Binding Affinity of Direct Yellow 106
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working to improve the binding affinity of the small molecule, Direct Yellow 106, to its target molecules.
Frequently Asked Questions (FAQs)
Q1: What is Direct Yellow 106 and what are its primary known targets?
Direct Yellow 106 is a stilbene-based bis-azo dye.[1][2] Its molecular formula is C₄₈H₂₆N₈Na₆O₁₈S₆, and its CAS number is 12222-60-5.[3][4] Historically and industrially, its primary application is in the dyeing of cellulosic fibers such as cotton and viscose.[2] In a research context, it is often used as a model compound for studying the degradation of textile dyes in wastewater. While it is not widely documented as a specific ligand for a particular protein target in drug discovery, the principles for improving its binding affinity can be applied to newly identified interactions with biological macromolecules.
Q2: What are the key intermolecular forces that govern the binding of Direct Yellow 106 to a target molecule?
The binding of Direct Yellow 106 to a target, such as a protein, is primarily governed by non-covalent interactions. These include:
-
Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on both the dye and the target molecule.
-
Van der Waals Forces: Weak, short-range electrostatic attractions between uncharged molecules.
-
π-π Stacking: Occurs between the aromatic rings of the dye and aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein.
-
Electrostatic Interactions: Attractions between the negatively charged sulfonate groups of the dye and positively charged residues (e.g., lysine, arginine) on the protein surface.
Computational methods like molecular docking can be employed to predict and analyze these key interactions.[2]
Q3: What general strategies can be employed to improve the binding affinity of a small molecule like Direct Yellow 106?
Improving binding affinity typically involves two main approaches:
-
Modification of the Small Molecule (Ligand): This involves synthetic chemistry to alter the structure of Direct Yellow 106. By adding or modifying functional groups, one can enhance the interactions with the target binding site. For example, adding a hydroxyl group could introduce a new hydrogen bond.
-
Optimization of Binding Conditions: This involves altering the experimental environment to favor the binding interaction. Key parameters to optimize include pH, salt concentration, and temperature.
Q4: How can I predict which modifications to Direct Yellow 106 will improve its binding affinity?
Computational modeling, specifically molecular docking, is a powerful tool for predicting the effects of structural modifications.[2] By creating a computational model of the target molecule's binding site with Direct Yellow 106 docked, researchers can simulate changes to the dye's structure and estimate the impact on binding energy. This in silico approach helps to prioritize synthetic efforts on modifications that are most likely to be successful.
Troubleshooting Guides
Issue 1: Low or No Detectable Binding in an Initial Assay
| Possible Cause | Troubleshooting Step |
| Incompatible Assay Buffer | Ensure the pH and salt concentration of your buffer are optimal for the target molecule's stability and activity. Some proteins require specific ions for proper folding and function. |
| Incorrect Detection Wavelength | For colorimetric or spectrophotometric assays, confirm you are using the correct wavelength to measure the bound versus unbound dye. |
| Protein Inactivity | Confirm the integrity and activity of your target molecule. Use a known ligand or positive control to validate the assay setup. |
| Insufficient Concentrations | The concentrations of the dye or the target molecule may be too low to produce a detectable signal. Increase the concentration of one or both components. |
Issue 2: High Background Signal or Non-Specific Binding
| Possible Cause | Troubleshooting Step |
| Dye Aggregation | Dyes can aggregate at high concentrations, leading to a high background signal. Determine the critical aggregation concentration of Direct Yellow 106 in your assay buffer and work below this concentration. |
| Hydrophobic Interactions with Assay Plate | Use non-binding surface plates or add a small amount of a non-ionic detergent (e.g., Tween-20) to your buffer to block non-specific binding sites on the plate. |
| Ionic Interactions with Surfaces | High salt concentrations in the wash buffer can help to disrupt non-specific electrostatic interactions. |
| Contaminants in Reagents | Ensure all buffers and reagents are freshly prepared and filtered to remove any particulate matter that could interfere with the assay. |
Issue 3: Inconsistent or Irreproducible Binding Data
| Possible Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes. |
| Temperature Fluctuations | Ensure all incubation steps are performed at a consistent and controlled temperature. Binding kinetics can be highly sensitive to temperature changes. |
| Reagent Instability | Prepare fresh dilutions of Direct Yellow 106 and the target molecule for each experiment. Some molecules may degrade over time, even when stored correctly. |
| Equilibration Time | Ensure the binding reaction has reached equilibrium before taking measurements. Perform a time-course experiment to determine the optimal incubation time. |
Experimental Protocols
Protocol 1: Determination of Optimal Binding pH
-
Prepare a series of binding buffers with pH values ranging from 4.0 to 9.0 in 0.5 pH unit increments (e.g., citrate buffer for pH 4.0-6.0, phosphate buffer for pH 6.0-8.0, and Tris buffer for pH 8.0-9.0).
-
In a 96-well plate, add a constant concentration of the target molecule to each well.
-
Add a constant concentration of Direct Yellow 106 to each well.
-
Include control wells with only the dye in each buffer to measure background absorbance.
-
Incubate the plate at a constant temperature for a predetermined equilibration time.
-
Measure the absorbance at the appropriate wavelength for Direct Yellow 106.
-
Subtract the background absorbance from the sample absorbance for each pH value.
-
Plot the net absorbance versus pH to determine the optimal pH for binding.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity
-
Prepare solutions of the target molecule and Direct Yellow 106 in the optimized binding buffer.
-
Thoroughly degas both solutions to prevent air bubbles in the calorimeter.
-
Load the target molecule into the sample cell of the ITC instrument.
-
Load the Direct Yellow 106 solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Initiate the titration, injecting small aliquots of Direct Yellow 106 into the sample cell.
-
Record the heat changes associated with each injection.
-
Analyze the resulting data to determine the binding affinity (Kₐ), dissociation constant (Kₔ), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Quantitative Data Presentation
The following table provides an example of how to present quantitative data from experiments aimed at improving the binding affinity of Direct Yellow 106 to a hypothetical target protein.
| Modification/Condition | Binding Affinity (Kₔ) | Fold Improvement | Enthalpy (ΔH) | Entropy (TΔS) |
| Wild-Type Direct Yellow 106 (pH 7.4) | 10.5 µM | 1.0 | -5.2 kcal/mol | 1.8 kcal/mol |
| Wild-Type Direct Yellow 106 (pH 8.5) | 5.2 µM | 2.0 | -6.1 kcal/mol | 2.0 kcal/mol |
| DY106-Analog 1 (+ hydroxyl group) | 2.1 µM | 5.0 | -7.5 kcal/mol | 2.2 kcal/mol |
| DY106-Analog 2 (+ amino group) | 0.8 µM | 13.1 | -8.9 kcal/mol | 2.5 kcal/mol |
Visualizations
Caption: Experimental workflow for improving the binding affinity of a small molecule.
Caption: Troubleshooting logic for inconsistent binding assay results.
References
Overcoming aggregation problems of Direct Yellow 106 in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming aggregation problems associated with Direct Yellow 106 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Direct Yellow 106 and what are its common applications?
Direct Yellow 106 is a stilbene-based bis-azo dye.[1] It appears as an orange-yellow powder and is soluble in water.[1] Its primary applications are in the dyeing of cellulose-containing materials such as cotton, viscose, and paper.[2][3]
Q2: What causes Direct Yellow 106 to aggregate in solution?
Aggregation of Direct Yellow 106, like other azo dyes, is influenced by several factors:
-
Molecular Structure: The complex and large molecular structure of Direct Yellow 106 contributes to its tendency to aggregate.[4]
-
Concentration: Higher concentrations of the dye in solution increase the likelihood of aggregation.[4]
-
Temperature: Lower temperatures can promote aggregation, while higher temperatures tend to decrease it.[4]
-
pH: The pH of the solution can significantly affect the charge of the dye molecules and their tendency to aggregate. A drop in pH to a certain range can increase aggregation and may even lead to precipitation.[4]
-
Electrolytes: The presence of salts (electrolytes) in the solution can either promote or decrease aggregation depending on the specific salt and its concentration.[4][5]
-
Additives: Certain additives, like surfactants, can be used to prevent aggregation.[6][7][8][9]
Q3: How can I visually identify if my Direct Yellow 106 solution has aggregated?
Visual signs of aggregation can include:
-
A cloudy or hazy appearance of the solution.
-
The presence of visible particles or precipitates.
-
A change in the color of the solution.
-
Difficulty in dissolving the dye powder completely.
Q4: Can aggregation of Direct Yellow 106 affect my experimental results?
Yes, aggregation can significantly impact experimental outcomes by:
-
Altering the effective concentration of the dye in solution.
-
Affecting the dye's interaction with substrates or other molecules.
-
Leading to inaccurate spectrophotometric readings due to light scattering by aggregates.
-
Causing uneven staining or dyeing in relevant applications.
Troubleshooting Guide: Overcoming Aggregation
This guide provides a systematic approach to troubleshoot and resolve aggregation issues with Direct Yellow 106.
Initial Solution Preparation Workflow
The following diagram outlines the recommended workflow for preparing a Direct Yellow 106 solution to minimize aggregation from the start.
Caption: Workflow for preparing and troubleshooting Direct Yellow 106 solutions.
Troubleshooting Steps in Detail
If you encounter aggregation, follow these steps:
| Problem | Potential Cause | Recommended Solution |
| Dye does not dissolve completely | Low temperature, incorrect solvent, high concentration | 1. Gently warm the solution (e.g., to 40-50°C) with constant stirring.[4] 2. Ensure you are using high-purity water. 3. Prepare a more dilute solution. |
| Solution is cloudy or has precipitates | Aggregation due to pH, concentration, or temperature | 1. Adjust pH: Check the pH of your solution. For many azo dyes, a neutral to slightly alkaline pH can help prevent aggregation.[4] 2. Increase Temperature: Gently heat the solution while stirring.[4] 3. Dilute the Solution: If possible, work with a more dilute concentration of the dye. |
| Inconsistent experimental results | Aggregates affecting dye availability and properties | 1. Add a Surfactant: Introduce a non-ionic or anionic surfactant (e.g., Tween 20 or SDS) at a low concentration (below its critical micelle concentration) to help disperse aggregates.[6][7][9] 2. Sonication: Use a bath sonicator to break up existing aggregates. 3. Filtration: Filter the solution through a 0.22 µm or 0.45 µm filter to remove larger aggregates before use. |
Experimental Protocols
Protocol 1: Standard Preparation of a Direct Yellow 106 Stock Solution (1 mg/mL)
-
Weighing: Accurately weigh 10 mg of Direct Yellow 106 powder.
-
Dissolution: Add the powder to a 10 mL volumetric flask. Add approximately 8 mL of high-purity water.
-
Mixing: Gently swirl or vortex the flask to dissolve the powder.
-
Sonication (Optional): If dissolution is slow, place the flask in a bath sonicator for 5-10 minutes.
-
Heating (Optional): If the dye is still not fully dissolved, warm the solution to 40-50°C in a water bath with gentle swirling.
-
Final Volume: Once the dye is completely dissolved and the solution is clear, allow it to cool to room temperature. Then, add high-purity water to the 10 mL mark.
-
Storage: Store the stock solution in a dark, cool place. It is recommended to use the solution fresh.
Protocol 2: Method for Disaggregating a Pre-existing Aggregated Solution
-
Assessment: Visually inspect the solution for the extent of aggregation.
-
Heating and Stirring: Place the solution on a magnetic stir plate with a stir bar and gently heat to 50-60°C while stirring. Maintain this for 15-30 minutes.
-
pH Adjustment (If necessary): Check the pH of the solution. If it is acidic, adjust to a neutral or slightly alkaline pH (7.0-8.0) by adding a small amount of dilute NaOH solution dropwise while monitoring the pH.
-
Surfactant Addition (If necessary): If aggregation persists, add a small amount of a 10% stock solution of a non-ionic surfactant like Tween 20 to achieve a final concentration of 0.01-0.05% (v/v).
-
Sonication: Sonicate the solution in a bath sonicator for 10-15 minutes.
-
Filtration: For critical applications, filter the solution through a 0.22 µm syringe filter to remove any remaining micro-aggregates.
Logical Relationship Diagram
The following diagram illustrates the key factors influencing the aggregation state of Direct Yellow 106 and the interventions to mitigate it.
Caption: Factors influencing Direct Yellow 106 aggregation and corresponding interventions.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. DIRECT DYES,DIRECT YELLOW,DIRECT ORANGE,DIRECT BLACK,DIRECT BLUE,DIRECT VIOLET,DIRECT GREEN,DIRECT RED DYE [sunnychemical.com]
- 3. colorantsgroup.com [colorantsgroup.com]
- 4. Factors affecting dye aggregation - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 5. mdpi.com [mdpi.com]
- 6. Effects of surfactants on the molecular aggregation of rhodamine dyes in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Photostability of Direct Yellow 106
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the photostability of Direct Yellow 106 in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is Direct Yellow 106 and why is its photostability a concern?
Direct Yellow 106 is a stilbene azo dye.[1][2] Like many fluorescent dyes, it is susceptible to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to light.[3][4][5] This leads to a decrease in fluorescence intensity over time, which can be a significant issue in long-term studies that require stable and consistent signal detection, such as time-lapse microscopy or repeated imaging of the same sample.[3]
Q2: What are the main factors that contribute to the photobleaching of Direct Yellow 106?
Several factors can accelerate the photobleaching of Direct Yellow 106:
-
High-intensity illumination: The more intense the excitation light, the faster the dye will photobleach.[5][6]
-
Prolonged exposure to light: Continuous or repeated exposure to the excitation wavelength will lead to cumulative photodamage.[3][4]
-
Presence of molecular oxygen: Reactive oxygen species (ROS) generated during the fluorescence process are major culprits in the chemical degradation of the dye molecule.[6]
-
Environmental conditions: Factors such as pH and the presence of certain ions can influence the dye's stability.[7]
Q3: What are the general strategies to improve the photostability of fluorescent dyes like Direct Yellow 106?
There are several approaches to enhance the photostability of fluorescent dyes:
-
Use of antifade reagents: These are chemical compounds that reduce photobleaching. They can be broadly categorized as antioxidants and triplet state quenchers.
-
Optimization of imaging conditions: Minimizing light exposure by reducing the intensity and duration of illumination can significantly extend the life of the fluorophore.[3][4][5]
-
Choosing the right mounting medium: Some mounting media are specifically formulated with antifade reagents to protect the sample from photobleaching.[4][5]
Troubleshooting Guide: Common Issues and Solutions
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Rapid signal loss during imaging | Photobleaching | 1. Reduce illumination intensity: Use a neutral density (ND) filter or lower the laser power.[3][5] 2. Minimize exposure time: Use the shortest possible exposure time that provides an adequate signal-to-noise ratio.[4][5] 3. Use an antifade mounting medium: Mount your sample in a commercially available antifade medium or prepare one containing antioxidants like n-propyl gallate.[1][8] 4. Add antioxidants to your imaging buffer: For live-cell imaging, consider adding ascorbic acid to the medium.[9][10][11] |
| Inconsistent fluorescence intensity between experiments | Variations in sample preparation or imaging conditions | 1. Standardize protocols: Ensure consistent dye concentration, incubation times, and washing steps. 2. Calibrate your imaging system: Regularly check the output of your light source. 3. Use a photostability control: Image a standard sample under the same conditions in each experiment to monitor for variations. |
| High background fluorescence | Autofluorescence from the sample or mounting medium | 1. Use a mounting medium with low autofluorescence. 2. Perform a background subtraction during image analysis. 3. Consider using a dye with a different excitation/emission spectrum to avoid the spectral range of autofluorescence. |
Quantitative Data
| Property | Rating | Description |
| Light Fastness | 6 | Good resistance to fading when exposed to light. |
| Washing Fastness | 3-4 | Moderate to good resistance to fading after washing. |
Data sourced from a technical data sheet for Direct Yellow 106.[12]
Experimental Protocols
Protocol 1: Evaluating the Photostability of Direct Yellow 106
This protocol outlines a general method to quantify the photostability of Direct Yellow 106 in solution using a UV-Vis spectrophotometer.
Materials:
-
Direct Yellow 106 solution of known concentration
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Light source with a defined wavelength and intensity (e.g., a filtered lamp or a specific wavelength LED)
-
Timer
Procedure:
-
Prepare the Sample: Prepare a solution of Direct Yellow 106 in a suitable solvent (e.g., water or a buffer) at a concentration that gives an initial absorbance reading between 0.5 and 1.0 at its absorption maximum.
-
Initial Measurement: Record the initial UV-Vis absorption spectrum of the dye solution. Note the absorbance at the maximum absorption wavelength (λmax).
-
Photostability Assay:
-
Place the cuvette with the dye solution at a fixed distance from the light source.
-
Expose the solution to the light for a defined period (e.g., 15 minutes).
-
After the exposure period, record the UV-Vis absorption spectrum again.
-
-
Repeat Measurements: Repeat the exposure and measurement steps for several time intervals (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis:
-
Plot the absorbance at λmax as a function of exposure time.
-
The rate of decrease in absorbance indicates the rate of photodegradation. This can be used to compare the photostability under different conditions (e.g., with and without stabilizers).
-
Protocol 2: Enhancing Photostability with Antioxidants
This protocol describes how to prepare a mounting medium containing n-propyl gallate to reduce photobleaching.
Materials:
-
n-propyl gallate (Sigma P3130 or equivalent)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Stir plate and stir bar
Procedure:
-
Prepare a 10X PBS stock solution.
-
Prepare a 20% (w/v) stock solution of n-propyl gallate in DMSO or DMF. Note that n-propyl gallate does not dissolve well in water-based solutions.[12]
-
Prepare the antifade mounting medium:
-
Storage: Store the final mounting medium in aliquots at -20°C.
Recommended Concentration of Ascorbic Acid for Live-Cell Imaging:
For live-cell imaging, ascorbic acid can be added to the imaging medium to reduce phototoxicity and photobleaching. A concentration of 500 µM has been shown to be effective without being cytotoxic.[9][10]
Visualizations
Photodegradation Pathway of Azo Dyes
Experimental Workflow for Photostability Assessment
Troubleshooting Logic for Rapid Signal Loss
References
- 1. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. biocompare.com [biocompare.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. C.I. Direct Yellow 106 | 12222-60-5 | Benchchem [benchchem.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Fluorescence Mounting Mounting Media – Core for Imaging Technology & Education [cite.hms.harvard.edu]
- 9. biorxiv.org [biorxiv.org]
- 10. An antioxidant screen identifies ascorbic acid for prevention of light-induced mitotic prolongation in live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Live Cell Imaging Considerations - Microscopist.co.uk [microscopist.co.uk]
- 12. Fluorochromes, imaging chambers and mounting media recommendations for Leica SP8 – Microscopy and Imaging Center [microscopy.tamu.edu]
Validation & Comparative
A Comparative Analysis of the Fluorescence of Direct Yellow 106 and Other Common Yellow Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the fluorescent properties of Direct Yellow 106 against other widely used yellow dyes such as Fluorescein, Rhodamine B, Eosin Y, and Coumarin derivatives. Due to the limited availability of published fluorescence data for Direct Yellow 106, this document presents the known characteristics of alternative dyes and outlines a comprehensive experimental protocol for a direct and quantitative comparison.
Data Presentation: A Comparative Overview of Common Yellow Dyes
The following table summarizes the available fluorescence properties of several common yellow dyes. It is important to note that these values can be influenced by the solvent, pH, and concentration. For a precise comparison with Direct Yellow 106, it is essential to perform simultaneous measurements under identical experimental conditions as detailed in the subsequent section.
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent/Conditions |
| Direct Yellow 106 | Data not readily available | Data not readily available | Data not readily available | - |
| Fluorescein | ~495[1] | ~520[1] | ~0.93[2] | 0.1 M NaOH[2] |
| Rhodamine B | ~545[3] | ~566[3] | ~0.65[4] | Basic ethanol[4] |
| Eosin Y | ~526[5] | ~544[5] | ~0.67 | Basic ethanol |
| Coumarin (representative) | ~375 | ~425 | ~0.18 | Dichloromethane |
Experimental Protocols
To facilitate a direct and objective comparison of the fluorescence of Direct Yellow 106 with other yellow dyes, the following experimental protocols are recommended.
I. Determination of Fluorescence Excitation and Emission Spectra
Objective: To determine the optimal excitation and emission wavelengths for Direct Yellow 106 and the comparative dyes in a standardized solvent.
Materials:
-
Direct Yellow 106
-
Fluorescein, Rhodamine B, Eosin Y, Coumarin (as standards)
-
Spectroscopy-grade ethanol
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
Spectrofluorometer
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of each dye (e.g., 1 mg/mL) in spectroscopy-grade ethanol.
-
Working Solution Preparation: Prepare dilute working solutions (e.g., 1 µg/mL) of each dye in the same solvent. The absorbance of the working solutions at their absorption maximum should be kept below 0.1 to avoid inner filter effects.
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to an estimated value (e.g., 550 nm for yellow dyes).
-
Scan a range of excitation wavelengths (e.g., 300-600 nm) and record the fluorescence intensity.
-
The wavelength with the highest intensity is the excitation maximum (λex).
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the determined λex.
-
Scan a range of emission wavelengths (e.g., λex + 20 nm to 700 nm) and record the fluorescence intensity.
-
The wavelength with the highest intensity is the emission maximum (λem).
-
-
Data Analysis: Plot the fluorescence intensity versus wavelength for both excitation and emission spectra for each dye.
II. Measurement of Relative Fluorescence Quantum Yield
Objective: To determine the relative fluorescence quantum yield (Φ) of Direct Yellow 106 using a well-characterized standard.
Methodology: The comparative method of Williams et al. is recommended.[6] This involves comparing the integrated fluorescence intensity of the unknown sample to that of a standard with a known quantum yield.
Standard Selection: Choose a standard with an absorption profile similar to the expected profile of Direct Yellow 106. Fluorescein (Φ = 0.93 in 0.1 M NaOH) or Rhodamine B (Φ = 0.65 in basic ethanol) are suitable choices.[2][4]
Procedure:
-
Solution Preparation: Prepare a series of solutions of both the standard and Direct Yellow 106 in the same solvent at different concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.
-
Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test dye.
-
The slope of these plots (Grad) is proportional to the quantum yield.
-
Calculate the quantum yield of the test sample (Φx) using the following equation: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) Where:
-
Φst is the quantum yield of the standard.
-
Gradx and Gradst are the gradients of the plots for the test sample and the standard, respectively.
-
ηx and ηst are the refractive indices of the solvents used for the test sample and standard, respectively (if different).
-
-
III. Assessment of Photostability
Objective: To evaluate the photostability of Direct Yellow 106 in comparison to other yellow dyes upon exposure to a light source.
Methodology: The photostability will be assessed by monitoring the decrease in absorbance or fluorescence intensity over time upon continuous irradiation.
Procedure:
-
Sample Preparation: Prepare solutions of each dye with a known initial absorbance (e.g., ~1.0) in a transparent container.
-
Light Exposure: Expose the solutions to a controlled light source (e.g., a xenon arc lamp with appropriate filters to simulate sunlight) for a defined period. A dark control for each dye should be kept under the same conditions but shielded from light.
-
Monitoring Degradation: At regular intervals, withdraw an aliquot of each solution and measure its absorbance spectrum and fluorescence emission spectrum.
-
Data Analysis:
-
Plot the percentage of remaining absorbance or fluorescence intensity against the exposure time.
-
The rate of decay indicates the relative photostability of the dye.
-
Mandatory Visualization
Caption: Experimental workflow for comparing the fluorescence of yellow dyes.
Caption: Workflow for relative quantum yield determination.
References
A Researcher's Guide to Amyloid Fibril Detection: Thioflavin T as the Gold Standard
For researchers, scientists, and professionals in drug development, the accurate detection and characterization of amyloid fibrils are critical in the study and treatment of neurodegenerative diseases and other amyloid-related disorders. While various fluorescent dyes have been explored for this purpose, Thioflavin T (ThT) remains the unparalleled gold standard. This guide provides a comprehensive overview of Thioflavin T's performance for amyloid fibril detection, supported by experimental data and protocols. A comparison with the textile dye Direct Yellow 106 is also addressed, highlighting the current landscape of available research.
Thioflavin T: The Benchmark for Amyloid Fibril Detection
Thioflavin T (ThT) is a benzothiazole salt that has become the most widely used fluorescent probe for identifying and quantifying amyloid fibrils both in vitro and in vivo.[1] Its popularity stems from a significant increase in fluorescence emission upon binding to the cross-β-sheet structures characteristic of amyloid fibrils.[2][3]
Mechanism of Action
Free in solution, ThT exhibits weak fluorescence due to the free rotation of its benzothiazole and dimethylaminobenzene rings, which leads to the quenching of its excited state.[2] Upon binding to the surface grooves of amyloid fibrils, this rotation is sterically hindered.[2] This "locking" of the dye's conformation results in a dramatic enhancement of its fluorescence quantum yield, making it a highly sensitive and convenient tool for detecting amyloid aggregates.[2]
Performance Characteristics of Thioflavin T
The efficacy of Thioflavin T as an amyloid fibril probe is well-documented, with extensive data on its spectral properties, binding affinity, and quantum yield.
| Property | Value | References |
| Chemical Formula | C₁₇H₁₉ClN₂S | Thioflavin T - Wikipedia |
| Molecular Weight | 318.86 g/mol | Thioflavin T - Wikipedia |
| CAS Number | 2390-54-7 | Thioflavin T - Wikipedia |
| Excitation Maximum (Free) | ~385 nm | [2] |
| Emission Maximum (Free) | ~445 nm | [2] |
| Excitation Maximum (Bound) | ~450 nm | [2][3] |
| Emission Maximum (Bound) | ~482 nm | [2][3] |
| Fluorescence Quantum Yield (in water) | ~0.0001 | [4][5] |
| Fluorescence Quantum Yield (Bound to fibrils) | 0.28 - 0.44 | [4][5][6] |
| Binding Affinity (Kd) | Varies depending on fibril type, typically in the low micromolar range. | [7] |
Direct Yellow 106: An Unexplored Alternative
In contrast to the wealth of information available for Thioflavin T, there is a notable absence of scientific literature on the use of Direct Yellow 106 for amyloid fibril detection.
| Property | Value | References |
| Chemical Formula | C₄₈H₂₆N₈Na₆O₁₈S₆ | [8][9] |
| Molecular Weight | 1333.10 g/mol | [8][9] |
| CAS Number | 12222-60-5 | [8][9] |
| Application | Textile dye for cotton and viscose fabrics. | [8] |
| Amyloid Fibril Detection Data | Not available in current scientific literature. |
Searches for Direct Yellow 106 and its alternative names (Direct Yellow L3R, Direct Fast Yellow ARL, Solophenyl Yellow ARLE, Superlitefast Yellow EFC, C.I. 40300) in scientific databases have not yielded any studies evaluating its efficacy as a probe for amyloid fibrils.[8] While Direct Yellow 106 belongs to the stilbene and azo dye classes, and some dyes from these classes have been investigated for amyloid binding, there is no specific experimental data to support a direct comparison with Thioflavin T.[10][11][12][13] Therefore, a performance comparison is not feasible at this time.
Experimental Protocols
Thioflavin T Fluorescence Assay for Amyloid Fibril Detection
This protocol provides a general guideline for using ThT to quantify amyloid fibrils in vitro.
Materials:
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS) or other suitable buffer (e.g., 50 mM glycine-NaOH, pH 8.5)
-
Amyloid fibril sample
-
Fluorometer or microplate reader with fluorescence capabilities
Procedure:
-
Preparation of ThT Stock Solution:
-
Prepare a stock solution of ThT (e.g., 1 mM) in a suitable buffer (e.g., PBS).
-
Filter the stock solution through a 0.22 µm filter to remove any aggregates.
-
Store the stock solution protected from light at 4°C.
-
-
Preparation of Working Solution:
-
Dilute the ThT stock solution to the desired final concentration (typically 10-20 µM) in the assay buffer.
-
-
Assay:
-
Add the amyloid fibril sample to the ThT working solution in a quartz cuvette or a well of a microplate.
-
Incubate for a short period (e.g., 1-5 minutes) at room temperature, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~482 nm.[2][3]
-
A blank measurement containing only the ThT working solution should be subtracted from the sample readings.
-
dot
Caption: Workflow for the Thioflavin T fluorescence assay.
Signaling Pathways and Binding Mechanisms
The interaction between ThT and amyloid fibrils is a physical binding process rather than a complex signaling pathway. The following diagram illustrates the conformational change of ThT upon binding.
dot
Caption: ThT binding to amyloid fibrils and fluorescence enhancement.
Limitations of the Thioflavin T Assay
Despite its widespread use, the ThT assay has some limitations that researchers should consider:
-
Interference from other compounds: Some small molecules, including certain polyphenols, can interfere with ThT fluorescence, leading to false positive or false negative results in inhibitor screening assays.[14][15]
-
Binding to non-amyloid structures: While highly specific for the cross-β-sheet structure, ThT can sometimes bind to other non-amyloid protein aggregates or even non-proteinaceous structures, leading to potential artifacts.
-
Variability in fluorescence enhancement: The degree of fluorescence enhancement can vary between different types of amyloid fibrils, which can complicate the direct comparison of fibril concentrations between different protein systems.[7]
-
Inner filter effect: At high concentrations of ThT or other absorbing species, the excitation light can be absorbed, leading to a non-linear relationship between fluorescence and fibril concentration.
Conclusion
Thioflavin T remains an indispensable tool in amyloid research due to its high sensitivity, ease of use, and the extensive body of literature supporting its application. While the exploration of novel fluorescent probes is an active area of research, there is currently no evidence to support the use of Direct Yellow 106 for amyloid fibril detection. For researchers requiring reliable and well-characterized detection of amyloid fibrils, Thioflavin T is the recommended and validated choice. When using ThT, it is crucial to be aware of its limitations and to employ appropriate controls to ensure the accuracy and reproducibility of experimental results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Fluorescence Quantum Yield of Thioflavin T in Rigid Isotropic Solution and Incorporated into the Amyloid Fibrils | PLOS One [journals.plos.org]
- 5. Fluorescence Quantum Yield of Thioflavin T in Rigid Isotropic Solution and Incorporated into the Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Binding mode of Thioflavin T and other molecular probes in the context of amyloid fibrils—current status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. worlddyevariety.com [worlddyevariety.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Synthesis and characterization of fluorescent stilbene-based probes targeting amyloid fibrils [liu.diva-portal.org]
- 13. N-Alkylamino Stilbene Compounds as Amyloid β Inhibitors for Alzheimer’s Disease Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. files.core.ac.uk [files.core.ac.uk]
Comparative Toxicity Analysis of Direct Yellow 106 and Similar Azo Dyes: A Guide for Researchers
This guide provides a comparative analysis of the toxicological profiles of Direct Yellow 106 and structurally similar azo dyes. The information is intended for researchers, scientists, and drug development professionals to facilitate a better understanding of the potential hazards associated with this class of compounds. The toxicity of azo dyes is a significant area of concern, as their widespread use in the textile, pharmaceutical, and food industries raises questions about their impact on human health and the environment.
A primary mechanism of azo dye toxicity involves the reductive cleavage of the azo bond (-N=N-) by azoreductase enzymes, which are present in liver and intestinal microorganisms. This biotransformation can lead to the formation of aromatic amines, some of which are known to be mutagenic and carcinogenic.
Due to a lack of publicly available quantitative toxicity data for Direct Yellow 106, this analysis focuses on data from structurally similar direct azo dyes, particularly those with a stilbene backbone. The provided data and experimental protocols offer a framework for evaluating the potential toxicity of Direct Yellow 106.
Quantitative Toxicity Data
The following table summarizes the available acute toxicity and genotoxicity data for selected direct yellow azo dyes. It is important to note the significant data gaps, especially for Direct Yellow 106.
| Dye Name | C.I. Name | CAS Number | Molecular Formula | Acute Oral Toxicity (LD50) | Genotoxicity (Ames Test) |
| Direct Yellow 106 | 40300 | 12222-60-5 | C₄₈H₂₆N₈Na₆O₁₈S₆ | No data available | Mutagenicity data reported, but no specific results found |
| Direct Yellow 11 | 40000 | 1325-37-7 | C₃₀H₂₄N₄Na₂O₈S₂ | > 6000 mg/kg (mouse)[1] | No data available |
| Direct Yellow 86 | 29325 | 50925-42-3 | C₃₉H₃₀N₁₀Na₄O₁₃S₄ | Harmful if swallowed (qualitative)[2] | Mutagenicity data reported, but no specific results found[2] |
| Direct Yellow 44 | 29000 | 8005-52-5 | C₂₇H₂₀N₆Na₂O₈S | Harmful if swallowed (qualitative)[3] | No data available |
Experimental Protocols
Detailed methodologies for key toxicological assays are crucial for the reproducibility and comparison of data. Below are summaries of standard OECD guidelines for acute oral toxicity, mutagenicity, and genotoxicity.
Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)
This method is used to estimate the acute oral toxicity of a substance.
-
Principle: A stepwise procedure is used with a limited number of animals. The method is based on the classification of a substance into a toxicity class defined by fixed LD50 cut-off values.
-
Animal Model: Typically, rodents (rats or mice) of a single sex are used in each step.
-
Procedure:
-
A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
A group of three animals is dosed with the test substance.
-
The outcome (survival or death) determines the next step:
-
If mortality is observed, the test is repeated with a lower dose.
-
If no mortality occurs, the test is repeated with a higher dose.
-
-
-
Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.
-
Endpoint: The test allows for the classification of the substance into a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) category based on the observed mortality at different dose levels.[4][5][6][7]
Bacterial Reverse Mutation Test - Ames Test (OECD Guideline 471)
This in vitro assay is widely used to detect gene mutations induced by chemical substances.
-
Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan). The assay detects mutations that revert the bacteria to a prototrophic state, allowing them to grow on an amino acid-deficient medium.
-
Metabolic Activation: The test is performed both in the presence and absence of an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.
-
Procedure:
-
The test substance, bacteria, and S9 mix (if applicable) are combined.
-
The mixture is plated on a minimal agar medium lacking the essential amino acid.
-
Plates are incubated for 48-72 hours.
-
-
Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.[8][9][10][11][12]
In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487)
This genotoxicity test detects damage to chromosomes or the mitotic apparatus in cultured mammalian cells.
-
Principle: Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division. The assay quantifies the frequency of micronuclei in interphase cells.
-
Cell Lines: Various cell lines can be used, such as human lymphocytes or Chinese Hamster Ovary (CHO) cells.
-
Procedure:
-
Cell cultures are exposed to the test substance at several concentrations, with and without metabolic activation (S9 mix).
-
The cells are treated with a cytokinesis-blocking agent (e.g., cytochalasin B) to allow for the identification of cells that have completed one cell division (binucleated cells).
-
After an appropriate incubation period, the cells are harvested, fixed, and stained.
-
-
Endpoint: The frequency of micronucleated cells in the treated cultures is compared to that in the negative control cultures. A significant, concentration-dependent increase in micronucleated cells indicates genotoxic potential.[13][14][15][16][17]
Visualizations
The following diagrams illustrate key concepts in the toxicological assessment of azo dyes.
Caption: Metabolic pathway of azo dyes leading to potential carcinogenicity.
Caption: General workflow for the toxicological assessment of a chemical substance.
References
- 1. echemi.com [echemi.com]
- 2. cncolorchem.com [cncolorchem.com]
- 3. cncolorchem.com [cncolorchem.com]
- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. oecd.org [oecd.org]
- 7. bemsreports.org [bemsreports.org]
- 8. Page loading... [wap.guidechem.com]
- 9. nib.si [nib.si]
- 10. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 12. enamine.net [enamine.net]
- 13. criver.com [criver.com]
- 14. nucro-technics.com [nucro-technics.com]
- 15. academic.oup.com [academic.oup.com]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
A Comparative Guide to HPLC and Spectrophotometric Methods for the Quantification of Direct Yellow 106
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) spectrophotometry for the quantitative analysis of the stilbene dye, Direct Yellow 106. The selection of an appropriate analytical method is critical for ensuring the quality and consistency of products in various industries, including textiles and pharmaceuticals. This document outlines the experimental protocols for both methods, presents a comparative summary of typical performance characteristics, and illustrates the cross-validation workflow.
Methodology and Performance Comparison
Both HPLC and UV-Vis spectrophotometry are established techniques for the quantification of colored compounds like Direct Yellow 106. However, they differ significantly in terms of their selectivity, sensitivity, and complexity.
High-Performance Liquid Chromatography (HPLC) offers high specificity by separating the analyte of interest from other components in a sample matrix before quantification. This is particularly advantageous when analyzing complex samples where interfering substances may be present.
UV-Visible Spectrophotometry is a simpler, more rapid, and cost-effective method. It relies on the direct measurement of light absorbance by the analyte at its wavelength of maximum absorbance (λmax). This method is well-suited for the analysis of relatively pure samples where the analyte is the primary absorbing species at the chosen wavelength.
The following table summarizes the typical validation parameters for the quantification of a dye like Direct Yellow 106 using both methods. Note: The following data is illustrative and based on typical performance characteristics for dye analysis. Actual results may vary depending on the specific instrumentation, reagents, and experimental conditions.
| Validation Parameter | HPLC-UV | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | ng/mL range | µg/mL range |
| Limit of Quantification (LOQ) | ng/mL - µg/mL range | µg/mL range |
| Specificity | High (separation-based) | Low to Moderate |
| Analysis Time per Sample | 5 - 15 minutes | < 1 minute |
| Cost per Sample | Higher | Lower |
| Complexity | High | Low |
Experimental Protocols
Detailed methodologies for both HPLC and spectrophotometric analysis are provided below.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol describes a typical reversed-phase HPLC method for the quantification of Direct Yellow 106.
1. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Reagents and Materials:
-
Direct Yellow 106 reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable acidic modifier)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution: A typical gradient would start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the analyte. For example:
-
0-2 min: 95% A, 5% B
-
2-10 min: Gradient to 5% A, 95% B
-
10-12 min: Hold at 5% A, 95% B
-
12-13 min: Return to 95% A, 5% B
-
13-15 min: Column re-equilibration
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Approximately 400 nm (the λmax of Direct Yellow 106 should be experimentally determined)
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh a known amount of Direct Yellow 106 reference standard and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample containing Direct Yellow 106 in the initial mobile phase composition. Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions and determine the concentration of Direct Yellow 106 from the calibration curve.
UV-Visible Spectrophotometric Method
This protocol outlines a straightforward spectrophotometric method for the quantification of Direct Yellow 106.
1. Instrumentation:
-
UV-Visible Spectrophotometer (double or single beam)
-
Quartz or glass cuvettes (1 cm path length)
2. Reagents and Materials:
-
Direct Yellow 106 reference standard
-
Distilled or deionized water (or other suitable solvent)
-
Volumetric flasks and pipettes
3. Determination of Wavelength of Maximum Absorbance (λmax):
-
Prepare a dilute solution of Direct Yellow 106.
-
Scan the solution across the UV-Visible range (e.g., 200-800 nm) to identify the wavelength at which maximum absorbance occurs. For a yellow dye, this is expected to be around 400 nm.[1]
4. Standard and Sample Preparation:
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh a known amount of Direct Yellow 106 reference standard and dissolve it in the chosen solvent.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution to concentrations that give absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Sample Preparation: Dissolve the sample containing Direct Yellow 106 in the solvent and dilute as necessary to bring the absorbance into the linear range.
5. Analysis:
-
Set the spectrophotometer to the determined λmax.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of the standard solutions and construct a calibration curve by plotting absorbance against concentration.
-
Measure the absorbance of the sample solutions and determine the concentration of Direct Yellow 106 from the calibration curve.
Workflow for Cross-Validation
The cross-validation of the two methods is essential to ensure that both techniques provide comparable and reliable results. The following diagram illustrates a typical workflow for this process.
Caption: Workflow for the cross-validation of HPLC and spectrophotometric methods.
References
Performance of Direct Yellow 106 in Fluorescence Microscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Direct Yellow 106's potential performance in various fluorescence microscopy techniques against established fluorescent dyes, Thioflavin S and Alexa Fluor 488. Due to the limited availability of direct experimental data for Direct Yellow 106 in microscopy applications, this guide combines known properties of the dye with plausible estimations based on its chemical class and data from related compounds.
Data Presentation: A Comparative Overview of Fluorescent Properties
The selection of a suitable fluorophore is critical for successful fluorescence microscopy. The following table summarizes the known and estimated spectral properties of Direct Yellow 106, alongside the established characteristics of Thioflavin S and Alexa Fluor 488.
| Property | Direct Yellow 106 (Estimated) | Thioflavin S | Alexa Fluor 488 |
| Excitation Max (nm) | ~350-400 | ~385-450 (bound) | 495[1] |
| Emission Max (nm) | ~450-520 | ~482 (bound)[2] | 519[1] |
| Quantum Yield (Φ) | Unknown (likely moderate) | Unknown (high when bound)[2] | 0.92[3][4] |
| Photostability | Moderate (Stilbene-based dyes can be susceptible to photoisomerization)[5] | Moderate to high | High[1][3] |
| Primary Application | Potential for amyloid plaque staining | Amyloid plaque and neurofibrillary tangle staining[6] | Immunofluorescence, protein labeling[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are a detailed hypothetical protocol for using Direct Yellow 106 for amyloid-beta plaque staining, alongside established protocols for Thioflavin S and Alexa Fluor 488.
Hypothetical Protocol for Amyloid-Beta Plaque Staining with Direct Yellow 106
This protocol is a plausible workflow for using Direct Yellow 106 to stain amyloid-beta plaques in brain tissue sections, based on its properties as a direct dye and protocols for similar dyes like Thioflavin S.
Materials:
-
Direct Yellow 106 (C.I. 40300)
-
Distilled water
-
Ethanol (50%, 70%, 80%, 95%, 100%)
-
Xylene
-
Mounting medium (aqueous, non-fluorescent)
-
Formalin-fixed paraffin-embedded brain tissue sections (5-10 µm) on charged slides
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 x 5 minutes.
-
Immerse in 100% ethanol for 2 x 3 minutes.
-
Immerse in 95% ethanol for 2 minutes.
-
Immerse in 80% ethanol for 2 minutes.
-
Immerse in 70% ethanol for 2 minutes.
-
Immerse in 50% ethanol for 2 minutes.
-
Rinse with distilled water.
-
-
Staining:
-
Prepare a 1% (w/v) stock solution of Direct Yellow 106 in distilled water.
-
Dilute the stock solution to a working concentration of 0.1% in 50% ethanol.
-
Incubate slides in the 0.1% Direct Yellow 106 solution for 10-15 minutes at room temperature in the dark.
-
-
Differentiation:
-
Briefly rinse slides in 80% ethanol for 10-20 seconds to remove excess dye.
-
Wash slides in 50% ethanol for 2 x 3 minutes.
-
-
Washing and Mounting:
-
Rinse slides thoroughly with distilled water.
-
Coverslip with an aqueous mounting medium.
-
-
Microscopy:
-
Visualize using a fluorescence microscope with a filter set appropriate for excitation around 400 nm and emission around 480 nm (e.g., DAPI or blue filter set).
-
Established Protocol for Amyloid-Beta Plaque Staining with Thioflavin S[8][9][10][11][12]
Materials:
-
Thioflavin S (C.I. 49005)
-
50% and 80% Ethanol
-
Distilled water
-
Aqueous mounting medium
Procedure:
-
Deparaffinization and Rehydration: (As described for Direct Yellow 106)
-
Staining:
-
Incubate slides in a filtered 0.05% Thioflavin S solution in 50% ethanol for 8 minutes in the dark.[8]
-
-
Differentiation:
-
Rinse slides twice in 80% ethanol for 10 seconds each.[8]
-
-
Washing and Mounting:
-
Rinse with distilled water and mount with an aqueous mounting medium.
-
Established Protocol for Immunofluorescence with Alexa Fluor 488[13][14][15][16][17]
Materials:
-
Primary antibody specific to the target protein
-
Alexa Fluor 488-conjugated secondary antibody
-
Phosphate-buffered saline (PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
DAPI or other nuclear counterstain
-
Antifade mounting medium
Procedure:
-
Cell/Tissue Preparation:
-
Fix cells or tissue sections with 4% paraformaldehyde.
-
Permeabilize with permeabilization buffer if the target is intracellular.
-
-
Blocking:
-
Incubate with blocking buffer for 1 hour to reduce non-specific binding.
-
-
Primary Antibody Incubation:
-
Incubate with the primary antibody at the recommended dilution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash with PBS three times.
-
Incubate with the Alexa Fluor 488-conjugated secondary antibody at a 1:500 to 1:1000 dilution for 1-2 hours at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash with PBS three times.
-
Incubate with DAPI for nuclear counterstaining if desired.
-
Mount with an antifade mounting medium.
-
Mandatory Visualization: Experimental Workflows
The following diagrams illustrate the key steps in the described staining protocols.
Caption: Hypothetical workflow for amyloid-beta staining with Direct Yellow 106.
Caption: Established workflow for amyloid-beta staining with Thioflavin S.
Caption: Standard workflow for immunofluorescence using an Alexa Fluor 488 conjugate.
References
- 1. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - NO [thermofisher.com]
- 2. Thioflavin T | AAT Bioquest [aatbio.com]
- 3. app.fluorofinder.com [app.fluorofinder.com]
- 4. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. What are the staining methods for identifying amyloid in tissue sections? | AAT Bioquest [aatbio.com]
- 7. Alexa Fluor 488 dye | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. Immunofluorescence and Thioflavin S (ThioS) staining [bio-protocol.org]
Degradation of Direct Yellow 106: A Comparative Analysis of Advanced Oxidation Processes
The effective removal of textile dyes from wastewater is a significant environmental challenge due to their complex aromatic structures and resistance to conventional treatment methods. Direct Yellow 106, a widely used azo dye, is a notable pollutant in textile effluents. This guide provides a comparative analysis of different Advanced Oxidation Processes (AOPs) for the degradation of Direct Yellow 106, offering insights into their efficiency and operational parameters for researchers and scientists in environmental chemistry and drug development.
Advanced Oxidation Processes are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of breaking down complex organic molecules into simpler, less harmful compounds, and ultimately, to CO2 and water. This comparison focuses on the Fenton, photo-Fenton, and ozonation processes, drawing upon experimental data from various studies.
Comparative Degradation Efficiency
The performance of different AOPs in degrading Direct Yellow 106 and similar dyes varies depending on the specific process conditions. The following table summarizes the degradation efficiency of various AOPs based on available experimental data.
| Advanced Oxidation Process | Target Dye | Initial Concentration (mg/L) | Degradation Efficiency (%) | Reaction Time (min) | Key Parameters |
| Fenton Process | Direct Yellow 106 | 50 | >98% | 10 | pH 2, [Fe2+] = 2.5 mM, [H2O2] = 1 mM |
| Photo-Fenton | Crystal Violet | Not Specified | 94% | 180 | 1.0 g/L catalyst, 30 mg/L H2O2 |
| Ozonation | Direct Blue 106 | 600 | High (not specified as %) | 60 | pH ~12, O3 flow rate 1g/L h |
| UV/H2O2 | Crystal Violet | Not Specified | 39% | 180 | - |
| Electro-Fenton | Direct Yellow 4 | 200 | Near total mineralization | - | BDD anode, air-diffusion cathode |
| Photoelectro-Fenton | Direct Yellow 4 | 200 | Near total mineralization (more powerful than EF) | - | UVA light, BDD anode, air-diffusion cathode |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are the typical experimental protocols for the AOPs discussed.
Fenton and Photo-Fenton Processes:
-
Reactor Setup: A batch reactor is typically used, equipped with a magnetic stirrer for homogenization. For the photo-Fenton process, a UV lamp (e.g., with a specific wavelength like 365 nm) is positioned to irradiate the solution.
-
Reagent Preparation: A stock solution of the dye (e.g., 50 mg/L Direct Yellow 106) is prepared in distilled water. Solutions of ferrous sulfate (FeSO4·7H2O) and hydrogen peroxide (H2O2) are prepared at the desired concentrations.
-
Experimental Procedure:
-
The dye solution is placed in the reactor, and the pH is adjusted to the optimal value (typically around 2-3 for Fenton processes) using H2SO4 or NaOH.
-
The required amount of ferrous sulfate solution is added to the reactor and stirred.
-
The reaction is initiated by adding the hydrogen peroxide solution. For the photo-Fenton process, the UV lamp is turned on simultaneously.
-
Samples are withdrawn at regular intervals. The reaction is quenched, often by adding a strong base to raise the pH or a substance like sodium sulfite to consume the residual H2O2.
-
-
Analysis: The concentration of the dye in the samples is determined spectrophotometrically by measuring the absorbance at its maximum wavelength (λmax), which is 396 nm for Direct Yellow 106.[1] The degradation efficiency is calculated based on the change in absorbance. Mineralization can be assessed by measuring the reduction in Chemical Oxygen Demand (COD) or Total Organic Carbon (TOC).
Ozonation Process:
-
Reactor Setup: Ozonation is typically carried out in a bubble column reactor where ozone gas is bubbled through the dye solution.[2][3]
-
Ozone Generation: Ozone is produced from an oxygen or air feed using an ozone generator.
-
Experimental Procedure:
-
The dye solution is placed in the reactor, and the pH is adjusted as required (ozonation can be effective over a range of pH values, but efficiency often increases at higher pH).[2][3]
-
A continuous flow of an ozone/air mixture is bubbled through the solution at a specific flow rate.[2]
-
Samples are collected at different time points for analysis.
-
-
Analysis: Similar to the Fenton process, the degradation of the dye is monitored by UV-Vis spectrophotometry. The formation of by-products can be analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS).[2][3]
Visualizing the Processes
To better understand the experimental workflow and the underlying chemical pathways, the following diagrams are provided.
Caption: A generalized experimental workflow for the comparative study of AOPs in dye degradation.
Caption: A simplified pathway for the degradation of Direct Yellow 106 by Advanced Oxidation Processes.
Conclusion
The degradation of Direct Yellow 106 can be effectively achieved using various Advanced Oxidation Processes. The Fenton process demonstrates high efficiency in a relatively short time, although it requires acidic conditions.[1] The photo-Fenton process can enhance degradation, and ozonation is also a powerful method for decolorization.[2][3][4] The choice of the most suitable AOP depends on several factors, including the desired degradation efficiency, operational costs, and the specific characteristics of the wastewater. For instance, electro-Fenton and photoelectro-Fenton processes offer the advantage of in-situ generation of reagents but may have higher initial investment costs.[5] Further research focusing on a direct comparative study of these AOPs under identical conditions would be beneficial for optimizing the treatment of wastewater containing Direct Yellow 106.
References
Evaluating the Binding Specificity of Direct Yellow 106 in Biological Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the binding specificity of Direct Yellow 106, a stilbene-based bis-azo dye, within biological systems. Due to a lack of published data on its biological interactions, this document outlines a comprehensive strategy for characterization and compares its potential utility against well-established fluorescent probes: Thioflavin T, Acridine Orange, and Fluorescein Isothiocyanate (FITC).
Introduction to Direct Yellow 106
Direct Yellow 106 is primarily recognized for its application as a textile and paper dye.[1][2][3][4] Its chemical structure, characterized by a stilbene backbone and multiple azo linkages, suggests potential for interaction with biological macromolecules.[1][5] However, to date, its binding specificity, cellular uptake, and potential off-target effects remain largely uncharacterized in the scientific literature. General studies on azo dyes indicate that they can be metabolized by gut microbiota into aromatic amines, some of which may have toxicological implications, including potential carcinogenicity.[6][7][8][9] This underscores the necessity of rigorous evaluation before considering its use in biological research.
Comparative Analysis with Alternative Fluorescent Probes
To provide context for the potential applications and necessary evaluations of Direct Yellow 106, a comparison with three widely used fluorescent dyes with distinct binding mechanisms is presented below.
| Feature | Direct Yellow 106 (Hypothetical) | Thioflavin T | Acridine Orange | Fluorescein Isothiocyanate (FITC) |
| Primary Biological Target | Unknown; potential for protein or nucleic acid interaction | Amyloid fibrils (specifically cross-beta sheet structures) | DNA and RNA | Primary amines on proteins and other biomolecules |
| Binding Mechanism | Non-covalent; likely driven by electrostatic and hydrophobic interactions | Intercalation into the cross-beta sheet structure of amyloid fibrils | Intercalation into double-stranded DNA; electrostatic interactions with single-stranded nucleic acids | Covalent bond formation (thiourea linkage) |
| Mode of Application | Staining of fixed or live cells (permeability unknown) | Staining of amyloid plaques in tissue sections and in vitro aggregation assays | Staining of nucleic acids in live and fixed cells for cell cycle and apoptosis studies | Covalent labeling of purified proteins for immunofluorescence, flow cytometry, and other applications |
| Known Specificity Issues | Unknown | Can exhibit fluorescence changes with non-amyloid structures and is dependent on fibril morphology[10][11] | Binding and fluorescence are dependent on concentration and the ratio of dye to nucleic acid[12][13] | Reacts with any accessible primary amine, lacking specificity for a particular protein without conjugation to a specific antibody or ligand |
Proposed Experimental Workflow for Characterizing Direct Yellow 106 Binding Specificity
The following workflow is proposed to systematically evaluate the binding properties of Direct Yellow 106 in biological systems.
Caption: A proposed experimental workflow for the systematic evaluation of Direct Yellow 106's biological binding specificity.
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR) for Quantitative Binding Kinetics
SPR is a label-free technique to measure the real-time interaction between a ligand (Direct Yellow 106) and an analyte (potential protein target).
Protocol:
-
Immobilization of Target Protein:
-
Activate a CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the purified target protein (e.g., 10-50 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface.
-
Deactivate excess reactive groups with a 1 M ethanolamine-HCl solution.
-
A reference flow cell should be prepared similarly without protein immobilization.
-
-
Binding Analysis:
-
Prepare a dilution series of Direct Yellow 106 in a suitable running buffer (e.g., PBS with 0.05% Tween 20).
-
Inject the Direct Yellow 106 solutions over the sensor chip at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).
-
Allow for dissociation by flowing the running buffer over the chip for a defined time (e.g., 300 seconds).
-
Regenerate the sensor surface with a mild regeneration solution if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC measures the heat change upon binding, providing a complete thermodynamic profile of the interaction.
Protocol:
-
Sample Preparation:
-
Dialyze the purified target protein and dissolve Direct Yellow 106 in the same buffer to minimize buffer mismatch effects.
-
Load the protein solution into the sample cell and the Direct Yellow 106 solution into the injection syringe.
-
-
Titration:
-
Perform a series of small injections (e.g., 2-10 µL) of the Direct Yellow 106 solution into the protein solution while monitoring the heat change.
-
Allow the system to reach equilibrium between injections.
-
-
Data Analysis:
-
Integrate the heat change peaks to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model to determine the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
Confocal Microscopy for Cellular Localization
This technique helps visualize the subcellular distribution of Direct Yellow 106.
Protocol:
-
Cell Culture and Staining:
-
Culture a suitable cell line on glass-bottom dishes.
-
Incubate the cells with various concentrations of Direct Yellow 106 for different time points.
-
Co-stain with fluorescent markers for specific organelles (e.g., Hoechst for nucleus, MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum).
-
-
Imaging:
-
Wash the cells with PBS to remove unbound dye.
-
Image the cells using a confocal microscope with appropriate laser excitation and emission filter sets for Direct Yellow 106 and the co-stains.
-
-
Analysis:
-
Analyze the images to determine the subcellular localization of Direct Yellow 106 by observing the overlap of its fluorescence signal with the organelle-specific markers.
-
Signaling Pathway Analysis: A Hypothetical Case
Should initial screens suggest that Direct Yellow 106 interacts with a key signaling protein (e.g., a kinase), further investigation into its impact on the corresponding pathway would be necessary. The following diagram illustrates a hypothetical scenario where Direct Yellow 106 inhibits a kinase in the MAPK signaling cascade.
Caption: Hypothetical inhibition of the MAPK signaling pathway by Direct Yellow 106 at the level of MEK.
Conclusion
While Direct Yellow 106 is an established industrial dye, its utility in biological research is currently undefined due to a lack of data on its binding specificity and potential biological effects. The experimental framework provided in this guide offers a systematic approach to characterizing its interactions with proteins and nucleic acids, and its behavior in cellular systems. By comparing its properties to well-understood fluorescent probes, researchers can better assess its potential applications and limitations. Rigorous evaluation of its binding profile and off-target effects is a critical prerequisite for its adoption in any biological or drug development research.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Direct Yellow 106 | 12222-60-5 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Direct YELLOW 106|CAS No: 12222-60-5 - Direct dye [chinainterdyes.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 7. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxicological effects of food additives azo dyes - Epsilon Archive for Student Projects [stud.epsilon.slu.se]
- 9. Reductive metabolism of azo dyes and drugs: Toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polymorph-specific distribution of binding sites determines thioflavin-T fluorescence intensity in α-synuclein fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thioflavin - Wikipedia [en.wikipedia.org]
- 12. Unraveling multiple binding modes of acridine orange to DNA using a multispectroscopic approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Acridine orange - Wikipedia [en.wikipedia.org]
Benchmarking Photostability: A Comparative Guide to Direct Yellow 106 and Commercial Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
The selection of a fluorescent probe with high photostability is critical for the success of fluorescence-based imaging and assays, ensuring longer observation times and more reliable data. This guide provides a comparative analysis of the photostability of Direct Yellow 106, a stilbene-based azo dye, against several widely used commercial fluorescent probes in the yellow-orange spectral range: mVenus, mCitrine, Alexa Fluor 546, and Cy3B.
Direct Yellow 106 has a history in the textile industry, where a qualitative "light fastness" score is used to describe its resistance to fading.[1][2] However, for applications in fluorescence microscopy, more quantitative measures such as photobleaching quantum yield and decay lifetime are essential for a meaningful comparison with probes specifically engineered for imaging applications. Stilbene-based dyes, in general, are known to be susceptible to photo-induced isomerization and degradation, which can impact their fluorescent properties.[3][4][5]
In contrast, commercial fluorescent probes like the Alexa Fluor and Cy dye families, along with fluorescent proteins such as mVenus and mCitrine, have been developed and optimized for enhanced brightness and photostability in imaging experiments.[6][7][8][9][10]
Quantitative Photostability Comparison
Due to the limited availability of quantitative photostability data for Direct Yellow 106 in the context of fluorescence microscopy, a direct numerical comparison of photobleaching quantum yields is challenging. The textile industry's "light fastness" scale, which ranges from 1 (very poor) to 8 (excellent), provides a general indication of durability under prolonged light exposure but is not directly translatable to the high-intensity, focused illumination used in modern microscopy. Direct Yellow 106 is reported to have a light fastness score of 5-6, suggesting moderate stability in textile applications.[1][2]
The following table summarizes the available quantitative photostability and spectral data for the selected commercial fluorescent probes. It is important to note that photobleaching rates are highly dependent on the experimental conditions, including illumination intensity, wavelength, and the chemical environment.[11]
| Probe | Type | Excitation Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φ_f) | Photobleaching Half-Time (s) |
| Direct Yellow 106 | Stilbene-based Azo Dye | ~402[12] | Not specified | Not available | Not available |
| mVenus | Fluorescent Protein | 515 | 528 | 0.57 | 58 (at 240 µW)[6] |
| mCitrine | Fluorescent Protein | 516 | 529 | 0.76 | 3.3 min (in lysate)[7] |
| Alexa Fluor 546 | Synthetic Dye | 556 | 573 | 0.79[13] | Not specified |
| Cy3B | Synthetic Dye | 558 | 572 | High (specific value not available) | Significantly higher than Cy3[8] |
Experimental Protocols
To ensure a fair and reproducible comparison of photostability, a standardized experimental protocol is crucial. The following outlines a general methodology for assessing the photobleaching of fluorescent probes.
Objective: To quantify and compare the photobleaching rates of Direct Yellow 106 and commercial fluorescent probes under controlled illumination conditions.
Materials:
-
Fluorescent dyes: Direct Yellow 106, mVenus, mCitrine, Alexa Fluor 546, Cy3B
-
Solvent/Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Microscope slides and coverslips
-
Epifluorescence or confocal microscope with a suitable laser line and filter sets for each dye
-
Power meter for measuring laser intensity at the objective
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of each dye in an appropriate solvent (e.g., DMSO for synthetic dyes, PBS for fluorescent proteins).
-
Dilute the stock solutions in PBS to a final concentration that yields a good signal-to-noise ratio without significant aggregation.
-
Mount a small volume of the dye solution between a microscope slide and a coverslip. Seal the edges to prevent evaporation.
-
-
Microscope Setup:
-
Select an appropriate objective lens (e.g., 60x or 100x oil immersion).
-
Choose the laser line and filter set that optimally excites the fluorophore and collects its emission.
-
Measure the laser power at the back aperture of the objective and calculate the power density (in W/cm²) at the sample plane. Ensure the same power density is used for all measurements.
-
-
Image Acquisition:
-
Bring the sample into focus.
-
Set the acquisition parameters (e.g., exposure time, gain) to achieve a good initial signal without saturating the detector. Keep these parameters constant throughout the experiment.
-
Acquire a time-lapse series of images of the same field of view under continuous illumination. The time interval between frames should be chosen to adequately capture the decay in fluorescence intensity.
-
-
Data Analysis:
-
Open the time-lapse image series in an image analysis software.
-
Define a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each frame.
-
Correct for background fluorescence by measuring the intensity of a region with no fluorescent molecules and subtracting it from the ROI measurements.
-
Normalize the background-corrected intensity values to the initial intensity (at time t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the decay curve to an appropriate model (e.g., a single or double exponential decay) to determine the photobleaching half-time (the time it takes for the fluorescence to decrease to 50% of its initial value).
-
Visualizing Photobleaching and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate a simplified photobleaching pathway and the experimental workflow for its measurement.
Caption: A simplified Jablonski diagram illustrating the key steps leading to photobleaching.
Caption: Workflow for the comparative analysis of fluorescent probe photostability.
References
- 1. Direct Dyes Yellow 106 for Paper Dyeing - Direct Yellow Arle, Direct Dyes | Made-in-China.com [m.made-in-china.com]
- 2. Direct Yellow 106 Direct Yellow L3r 154% Cotton Paper Direct Dyes [ritan-chemical.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tipping the ultrafast photochemical balance of cis-stilbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Assessment of Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing fluorescent protein photostability through robot-assisted photobleaching - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Alexa Fluor 546 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 10. optolongfilter.com [optolongfilter.com]
- 11. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 12. jwent.net [jwent.net]
- 13. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - RU [thermofisher.com]
A Comparative Guide to Fluorescent Dyes for Amyloid and Cellulose Research: Alternatives to Direct Yellow 106
For researchers, scientists, and drug development professionals seeking optimal fluorescent probes for the detection and quantification of amyloid fibrils and cellulose, this guide provides a comprehensive comparison of Direct Yellow 106 and its viable alternatives. This document outlines key performance metrics, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable dye for specific research applications.
Direct Yellow 106, a stilbene dye traditionally used in the textile and paper industries, has found some application in fluorescence microscopy. However, a range of other commercially available dyes often provide superior performance and are more extensively characterized for research purposes. This guide focuses on a side-by-side comparison of Direct Yellow 106 with established fluorescent probes for amyloid fibril and cellulose staining.
Quantitative Performance Comparison
The selection of an appropriate fluorescent dye is critically dependent on its photophysical properties. The following table summarizes the key quantitative data for Direct Yellow 106 and its alternatives. It is important to note that the fluorescence quantum yield of many of these dyes is highly dependent on their binding state and local environment.
| Dye | Target | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Direct Yellow 106 | Cellulose, Amyloid Fibrils | ~390-420 | ~500-550 | Data not available | Data not available |
| Thioflavin T | Amyloid Fibrils | ~440-450 | ~482-485 | 31,600 - 36,000 | 0.43 - 0.83 (bound) |
| Congo Red | Amyloid Fibrils | ~490 (free), ~540 (bound)[1][2] | ~614 | Data not available | Data not available |
| Calcofluor White | Cellulose, Chitin | ~355-360 | ~430-433[3][4] | Data not available | Data not available |
| Sirius Red (Direct Red 23) | Cellulose, Collagen, Amyloid | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable and comparable results. Below are standardized protocols for the staining of amyloid fibrils and cellulose with the discussed dyes.
Amyloid Fibril Staining Protocol (in vitro)
This protocol is suitable for the fluorescent quantification of amyloid fibril formation using a microplate reader.
Reagents:
-
Amyloid peptide stock solution (e.g., Aβ(1-42))
-
Fibril formation buffer (e.g., PBS, pH 7.4)
-
Dye stock solution (e.g., 1 mM Thioflavin T in water)
-
96-well black, clear-bottom microplate
Procedure:
-
Prepare amyloid peptide solution in fibril formation buffer to the desired concentration.
-
Add the appropriate dye to the amyloid solution. The optimal concentration of Thioflavin T is typically in the range of 20-50 µM.[5]
-
Pipette replicates of the mixture into the wells of the 96-well plate.
-
Incubate the plate at 37°C with intermittent shaking to promote fibril formation.
-
Monitor fluorescence intensity at appropriate excitation and emission wavelengths over time using a plate reader. For Thioflavin T, use excitation at ~440-450 nm and emission at ~480-490 nm.[5]
Cellulose Staining Protocol for Microscopy
This protocol is designed for the visualization of cellulose in plant cell walls or other cellulosic materials using fluorescence microscopy.
Reagents:
-
Sample containing cellulose (e.g., plant tissue sections)
-
Calcofluor White staining solution (0.02% w/v in distilled water).[6]
-
(Optional) 10% Potassium Hydroxide (KOH)
-
Microscope slides and coverslips
Procedure:
-
Place the sample onto a clean microscope slide.
-
Add one drop of the Calcofluor White staining solution to the sample. For improved visualization, one drop of 10% KOH can also be added.[4]
-
Place a coverslip over the specimen and allow the stain to incubate for at least 1 minute.[4]
-
Examine the slide under a fluorescence microscope equipped with a UV filter set (e.g., excitation at ~355 nm and emission >420 nm).[4][7] Cellulose will appear bright blue-white.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for amyloid fibril and cellulose staining.
Discussion and Recommendations
For the specific application of amyloid fibril detection and quantification , Thioflavin T is the recommended alternative to Direct Yellow 106. It is exceptionally well-characterized, with a high quantum yield upon binding to amyloid fibrils, making it highly sensitive for monitoring aggregation kinetics. Its widespread use in the literature provides a robust foundation for comparative studies. While Congo Red is a classic amyloid stain, its fluorescence properties are less well-defined, and it is more commonly used for its birefringence properties under polarized light.[1][2]
For cellulose staining , Calcofluor White is a superior choice. It exhibits strong fluorescence upon binding to cellulose and chitin and is widely used for visualizing cell walls in fungi, algae, and plants.[3] Its specificity for β-linked polysaccharides provides a clear signal for cellulose localization in microscopic studies.[8] Sirius Red is also a viable option, particularly in histological contexts where collagen may also be of interest.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Congo Red and amyloids: history and relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcofluor White Stain, 5 mM in Water - Biotium [biotium.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcofluor White Staining: A Simple Method for UV-Induced Fluorescence Visualization of Cellulose Deposits in Cell Walls of Dicot Plant Stem Sections [jove.com]
- 7. Direct fluorescence imaging of lignocellulosic and suberized cell walls in roots and stems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbenotes.com [microbenotes.com]
- 9. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safe Disposal Protocol for 2,2'-Azobis(2-Sulphonato-4,1-phenylene)vinylene(3-sulphonato-4,1-phenylene)bis2H-naphtho1,2-dtriazole-5-sulphonate (sodium salt)
Chemical Identification:
This document provides a comprehensive protocol for the safe disposal of 2,2'-Azobis(2-Sulphonato-4,1-phenylene)vinylene(3-sulphonato-4,1-phenylene)bis2H-naphtho1,2-dtriazole-5-sulphonate (sodium salt), a chemical compound commonly known as Direct Yellow 106. This guidance is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
I. Hazard Assessment
Direct Yellow 106 is a yellow powder that presents several hazards.[1] It is harmful if swallowed and can cause irritation to the skin, eyes, and respiratory tract.[1] Furthermore, it is recognized as being harmful to aquatic life with long-lasting effects.[2][3][4] Therefore, it must be handled and disposed of as a hazardous chemical.
Quantitative Hazard Data Summary:
| Hazard Category | Classification | GHS Statements |
| Acute Oral Toxicity | Harmful if swallowed | H302 |
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319[2][3][4] |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 |
| Hazardous to the Aquatic Environment | Harmful to aquatic life with long lasting effects | H412[2][3][4] |
II. Experimental Protocol: Waste Segregation and Collection
Proper segregation and collection of chemical waste are the foundational steps for safe disposal. The following protocol must be followed:
-
Designate a Hazardous Waste Container:
-
Select a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.
-
Ensure the container is clean, in good condition, and free from any residues of incompatible chemicals.[5]
-
-
Labeling:
-
Immediately label the waste container with a "Hazardous Waste" sticker or label.[5]
-
The label must include:
-
The full chemical name: "2,2'-Azobis(2-Sulphonato-4,1-phenylene)vinylene(3-sulphonato-4,1-phenylene)bis2H-naphtho1,2-dtriazole-5-sulphonate (sodium salt) (Direct Yellow 106)"
-
The concentration (if in solution).
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory supervisor.
-
-
-
Waste Collection:
-
Solid Waste: Collect any solid residue, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and spill cleanup materials in the designated hazardous waste container.
-
Aqueous Solutions: Collect all aqueous solutions containing Direct Yellow 106 in a designated liquid hazardous waste container. Do not dispose of down the drain. [6][7]
-
Organic Solvent Solutions: If dissolved in an organic solvent, collect in a separate, appropriately labeled hazardous waste container for flammable or halogenated waste, depending on the solvent. Do not mix with aqueous waste.
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[8]
-
The storage area should be away from drains and sources of ignition.
-
Ensure the container is kept closed at all times, except when adding waste.[5]
-
Store incompatible waste streams separately to prevent accidental reactions.[8]
-
III. Disposal Procedure
The final disposal of hazardous waste must be conducted in accordance with institutional, local, and national regulations.[1][2]
-
Consult Local Regulations: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult state and local hazardous waste regulations for complete and accurate classification.[1]
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[9]
-
Provide the EHS department with accurate information about the waste composition.
-
-
Handling Empty Containers:
-
Empty containers that held Direct Yellow 106 must also be disposed of as hazardous waste unless properly decontaminated.
-
To decontaminate, triple rinse the container with a suitable solvent (e.g., water for aqueous solutions).[5][10]
-
Collect the first rinsate as hazardous waste.[7] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.
-
After triple rinsing and air drying, deface or remove the original label and dispose of the container as non-hazardous waste, or as directed by your EHS department.[6][10]
-
IV. Workflow and Logical Relationships
The following diagram illustrates the decision-making process and workflow for the proper disposal of Direct Yellow 106.
Caption: Disposal workflow for Direct Yellow 106.
This comprehensive guide ensures that all personnel handling this chemical are aware of the necessary precautions and procedures for its safe disposal, thereby minimizing risks and ensuring regulatory compliance.
References
- 1. cncolorchem.com [cncolorchem.com]
- 2. Direct Yellow 106 - Safety Data Sheet [chemicalbook.com]
- 3. C.I. Direct Yellow 106 | C48H26N8Na6O18S6 | CID 6538333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Direct Yellow 106 | 12222-60-5 [chemicalbook.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. vumc.org [vumc.org]
- 7. policies.dartmouth.edu [policies.dartmouth.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. research.columbia.edu [research.columbia.edu]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
